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(1H-Indol-4-ylmethyl)(2-methylpropyl)amine Documentation Hub

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  • Product: (1H-Indol-4-ylmethyl)(2-methylpropyl)amine
  • CAS: 944885-37-4

Core Science & Biosynthesis

Foundational

(1H-Indol-4-ylmethyl)(2-methylpropyl)amine: Chemical Structure, Synthesis, and Properties

This technical guide provides an in-depth analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine , a specific 4-substituted indole derivative. While this exact molecule is often encountered as a research intermediate or...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine , a specific 4-substituted indole derivative. While this exact molecule is often encountered as a research intermediate or a structural analog in Structure-Activity Relationship (SAR) studies for serotonergic and adrenergic ligands, this guide treats it as a distinct chemical entity, synthesizing physicochemical logic with rigorous experimental protocols.[1]

Introduction: The 4-Substituted Indole Scaffold

The indole ring system is a "privileged scaffold" in drug discovery, serving as the core for thousands of bioactive molecules, including the neurotransmitter serotonin.[1] While 3-substituted indoles (tryptamines) are the most common in nature, 4-substituted indoles occupy a unique chemical space.[1] They are critical pharmacophores in non-selective


-blockers (e.g., Pindolol, Carvedilol precursors) and high-affinity 5-HT receptor ligands.[1]

(1H-Indol-4-ylmethyl)(2-methylpropyl)amine represents a simplified lipophilic analog of these drugs. It features a methylene linker at the C4 position and a branched isobutyl group on the amine, providing a balance of hydrogen-bonding capability and hydrophobic bulk essential for binding to G-Protein Coupled Receptors (GPCRs).[1]

Chemical Structure & Physicochemical Properties

Nomenclature and Identifiers
  • IUPAC Name: N-(1H-indol-4-ylmethyl)-2-methylpropan-1-amine

  • Common Synonyms: N-Isobutyl-1H-indol-4-ylmethanamine; 4-[(Isobutylamino)methyl]indole

  • Molecular Formula:

    
    [1]
    
  • SMILES: CC(C)CNCc1cccc2c1cc[nH]2[1][2]

Quantitative Data Table
PropertyValue (Experimental/Predicted)Significance
Molecular Weight 202.30 g/mol Fragment-like; high ligand efficiency potential.
LogP (Octanol/Water) ~2.6 (Predicted)Moderate lipophilicity; likely CNS penetrant.[1]
pKa (Basic Amine) ~9.8Protonated at physiological pH (7.4), forming a cation.[1]
pKa (Indole NH) ~16.2Very weak acid; acts as H-bond donor only.[1]
H-Bond Donors 2 (Indole NH, Amine NH)Critical for receptor anchoring (e.g., Asp residue in GPCRs).[1]
H-Bond Acceptors 1 (Amine N)-
Rotatable Bonds 4Flexible linker allows conformational adaptation.[1]

Synthesis & Manufacturing Protocol

The most robust route to (1H-Indol-4-ylmethyl)(2-methylpropyl)amine is the Reductive Amination of indole-4-carboxaldehyde. This method is preferred over alkylation of 4-(aminomethyl)indole due to the prevention of over-alkylation (formation of tertiary amines or quaternary salts).[1]

Retrosynthetic Analysis (Graphviz)

Synthesis Target (1H-Indol-4-ylmethyl)(2-methylpropyl)amine (Target) Imine Intermediate Imine (Schiff Base) Imine->Target Reduction (NaBH4 or STAB) Aldehyde Indole-4-carboxaldehyde (Starting Material 1) Aldehyde->Imine Dehydration (-H2O) Amine Isobutylamine (Starting Material 2) Amine->Imine Dehydration (-H2O)

Caption: Retrosynthetic pathway via reductive amination. The formation of the imine intermediate is followed by in situ reduction.[1]

Step-by-Step Experimental Protocol

Objective: Synthesize 5.0 g of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine.

Reagents:

  • Indole-4-carboxaldehyde (1.0 eq)

  • Isobutylamine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) — Chosen for mildness and selectivity.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

  • Acetic Acid (Catalytic, 1-2 drops)[1]

Procedure:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve Indole-4-carboxaldehyde (5.0 g, 34.4 mmol) in anhydrous DCM (100 mL).

    • Add Isobutylamine (4.1 mL, 41.3 mmol) and catalytic acetic acid.

    • Stir at room temperature for 2 hours under nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (10.9 g, 51.6 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde before imine formation.[1]

    • Allow the reaction to warm to room temperature and stir overnight (12 h).

  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (50 mL).
      
    • Separate the organic layer and extract the aqueous layer with DCM (

      
       mL).[1]
      
    • Combine organic extracts, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via Flash Column Chromatography (Silica gel).[1]

    • Eluent: DCM:MeOH:

      
       (95:4:1).[1] The amine is polar; ammonium hydroxide prevents streaking.[1]
      
    • Yield Expectation: 75-85% as a pale yellow oil or waxy solid.[1]

Pharmacological Potential & Applications

The 4-substituted indole core is a validated pharmacophore in medicinal chemistry.[1] This specific analog serves as a valuable probe for:

Receptor Binding (GPCRs)
  • 5-HT (Serotonin) Receptors: The indole NH mimics the pyrrole of serotonin.[1] The 4-position substitution directs the alkylamine chain into a specific hydrophobic pocket (often distinct from the 3-substituted tryptamine binding mode).[1]

  • 
    -Adrenergic Receptors:  Similar to Pindolol, the bulky isobutyl group on the amine can interact with the hydrophobic pocket formed by transmembrane helices in 
    
    
    
    -receptors.
Signal Transduction Logic

Pharmacology Ligand Ligand: (1H-Indol-4-ylmethyl)(2-methylpropyl)amine Receptor Target GPCR (5-HT1A or Beta-Adrenergic) Ligand->Receptor Binds to Interaction Molecular Interactions: 1. Indole NH -> Ser/Thr (H-bond) 2. Protonated Amine -> Asp (Ionic) 3. Isobutyl -> Hydrophobic Pocket Receptor->Interaction Stabilized by Effect Downstream Signaling (cAMP Modulation / ERK Pathway) Interaction->Effect Triggers

Caption: Predicted pharmacodynamic interaction mechanism within a GPCR binding pocket.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are required:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (br s, 1H, Indole NH)[1]
      
    • 
       7.10 - 7.40 (m, 3H, Aromatic protons)[1]
      
    • 
       6.60 (m, 1H, Indole C3-H)[1]
      
    • 
       4.15 (s, 2H, Ar-CH 2-N) — Diagnostic singlet for 4-position methylene.
      
    • 
       2.45 (d, 2H, N-CH 2-CH)[1]
      
    • 
       1.75 (m, 1H, CH(CH3)2)[1]
      
    • 
       0.92 (d, 6H, CH(CH 3)2)[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1]
      
    • Expect a strong parent ion peak at m/z 203.1.[1]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Use in a fume hood.[1] The compound is a secondary amine and may be corrosive to mucous membranes.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring (browning).

References

  • Indole-4-carboxaldehyde (Precursor Data): PubChem.[1][3] Indole-4-carboxaldehyde | C9H7NO.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Reference).[1]

  • Indole Scaffold in Medicinal Chemistry: Zhang, M. Z., et al. (2015).[1] "The Indole Scaffold: A Privileged Structure in Drug Discovery."[1] European Journal of Medicinal Chemistry.

  • Related 4-Substituted Indoles (Pindolol): DrugBank Online.[1] Pindolol. Available at: [Link][1]

Sources

Exploratory

N-isobutyl-1-(1H-indol-4-yl)methanamine CAS number and safety data

Executive Summary N-Isobutyl-1-(1H-indol-4-yl)methanamine (CAS 944885-37-4) is a secondary amine intermediate belonging to the indole-4-methanamine class. It serves as a critical scaffold in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyl-1-(1H-indol-4-yl)methanamine (CAS 944885-37-4) is a secondary amine intermediate belonging to the indole-4-methanamine class. It serves as a critical scaffold in medicinal chemistry, particularly in the development of ligands for serotonergic (5-HT) and dopaminergic receptors. Its structural core—an indole ring substituted at the C4 position with a branched alkylamine chain—mimics the pharmacophore of several psychoactive and therapeutic agents, making it a valuable building block for Central Nervous System (CNS) drug discovery.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, (1-isobutyl-1H-indol-4-yl)methanamine (CAS 1485766-01-5), where the isobutyl group is attached to the indole nitrogen (N1) rather than the exocyclic amine. Confusing these isomers will lead to complete failure in structure-activity relationship (SAR) studies.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-(1H-indol-4-ylmethyl)-2-methylpropan-1-amine
Common Name N-Isobutyl-1-(1H-indol-4-yl)methanamine
CAS Number 944885-37-4
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
SMILES CC(C)CNCC1=CC=CC2=C1C=CN2
InChI Key Predicted: SQGSVBHTFQOZDL-UHFFFAOYSA-N (Analog-based)
Appearance Off-white to pale yellow solid (waxy) or viscous oil
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~9.5 (Secondary amine), ~16 (Indole NH)

Safety & Hazard Profile (GHS)

Note: As a research chemical, specific toxicological data may be limited. The following classification is derived from the chemical class (Indole-alkylamines) and structural analogs.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols
CategoryProtocol
PPE Nitrile gloves (0.11mm min), Safety Goggles (EN 166), Lab Coat. Use in Fume Hood.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Incompatibility Strong oxidizing agents, Acid chlorides, Anhydrides.
First Aid Eye Contact: Rinse cautiously with water for 15 min. Remove contact lenses. Skin Contact: Wash with soap and water. If irritation persists, seek medical advice.

Synthesis & Preparation

The most robust route to N-isobutyl-1-(1H-indol-4-yl)methanamine is the Reductive Amination of Indole-4-carboxaldehyde. This method avoids the need for protecting groups on the indole nitrogen, provided mild reducing agents are used.

Reaction Pathway

The synthesis proceeds via the formation of an imine (Schiff base) intermediate, followed by in-situ reduction.

SynthesisPathway IndoleCHO Indole-4-carboxaldehyde (CAS 1074-86-8) Imine Intermediate Imine (Schiff Base) IndoleCHO->Imine MeOH, 25°C 2-4 hrs Isobutylamine Isobutylamine (CAS 78-81-9) Isobutylamine->Imine Product N-Isobutyl-1-(1H-indol-4-yl) methanamine (CAS 944885-37-4) Imine->Product NaBH4 or NaBH(OAc)3 0°C to RT

Figure 1: One-pot reductive amination pathway for the synthesis of CAS 944885-37-4.

Detailed Protocol

Reagents:

  • Indole-4-carboxaldehyde (1.0 eq)

  • Isobutylamine (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) for STAB.

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve Indole-4-carboxaldehyde (e.g., 1.0 g, 6.9 mmol) in anhydrous Methanol (20 mL).

  • Add Isobutylamine (0.82 mL, 8.3 mmol) dropwise.

  • Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (disappearance of aldehyde). Note: The solution may turn yellow/orange due to imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath.

  • Carefully add NaBH₄ (390 mg, 10.3 mmol) in small portions over 15 minutes. (Caution: Gas evolution).

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with water (10 mL) or saturated NH₄Cl solution. Evaporate the Methanol under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 + 1% NH₄OH) to yield the product as a viscous oil or waxy solid.

Applications & Pharmacology

This compound is primarily utilized as a Pharmacophore Scaffold in CNS drug development.

5-HT Receptor Modulation

The indole-4-methanamine motif is a privileged structure for targeting Serotonin (5-HT) receptors.

  • 5-HT6 Antagonists: Derivatives of indole-4-methanamines have been investigated for cognitive enhancement and obesity treatment [1]. The 4-position substitution allows the amine to extend into the specific binding pocket of the 5-HT6 receptor, distinct from the classic tryptamine (3-position) binding mode.

  • 5-HT2A/2C Ligands: The N-isobutyl group provides steric bulk that can modulate selectivity between 5-HT receptor subtypes.

Dopamine D2/D3 Ligands

Similar structural analogs have shown affinity for dopamine receptors, where the basic nitrogen interacts with the conserved aspartate residue in the receptor's orthosteric site.

Synthesis Intermediate

It serves as a precursor for more complex N-functionalized derivatives (e.g., sulfonamides or ureas) to optimize metabolic stability and blood-brain barrier (BBB) permeability.

Analytical Verification

To ensure scientific integrity, the synthesized compound must be validated using the following parameters:

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.20 (br s, 1H, Indole-NH)

    • δ 7.10–7.40 (m, 3H, Ar-H)

    • δ 6.60 (m, 1H, Ar-H)

    • δ 4.15 (s, 2H, Ar-CH2-N)

    • δ 2.45 (d, 2H, N-CH2-CH)

    • δ 1.75 (m, 1H, CH(CH3)2)

    • δ 0.92 (d, 6H, CH(CH3)2)

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 203.15; Found = 203.2.

References

  • Indoles as 5-HT6 Modulators. World Intellectual Property Organization, WO2008003703A1. (2008). Describes the use of indole-4-methanamines in 5-HT6 receptor drug discovery.

  • Bidepharm Product Data. (2025). Catalog entry for CAS 944885-37-4 confirming structure and identity.

  • Preparation of Indole Derivatives. Journal of Medicinal Chemistry, 48, 1745-1758 (2005).[1] General protocols for reductive amination on indole scaffolds.

Sources

Foundational

An In-depth Technical Guide to the Serotonergic Activity of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive prospective analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine as a potent...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine as a potential serotonin receptor ligand. While direct experimental data for this specific molecule is not available in the current scientific literature, this document synthesizes established structure-activity relationships (SAR) of analogous indolealkylamines to predict its likely pharmacological profile.[1][2][3] We present detailed, field-proven experimental protocols for the chemical synthesis, radioligand binding affinity determination, and functional characterization of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel 4-substituted indolealkylamines as potential serotonergic agents.

Introduction: The Rationale for Investigating (1H-Indol-4-ylmethyl)(2-methylpropyl)amine

The indolealkylamines are a well-established class of compounds with profound effects on the central nervous system, largely mediated through their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][3][4][5] The diverse family of 5-HT receptors, comprising at least 14 subtypes, modulates a wide array of physiological and pathological processes, making them critical targets for therapeutic intervention in neuropsychiatric disorders.[6]

The specific compound, (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, belongs to the structural class of 4-substituted indolealkylamines. The position of substitution on the indole ring is a key determinant of affinity and selectivity for various 5-HT receptor subtypes.[2] Notably, 4-substituted tryptamines, such as the naturally occurring psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), are known to be potent 5-HT2A receptor agonists.[7][8][9][10][11] The nature of the N-alkyl substituents also significantly influences the pharmacological profile.[2][12]

This guide will therefore explore the predicted serotonergic activity of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine based on these established principles and provide a rigorous experimental framework for its synthesis and characterization.

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

Based on the extensive literature on 4-substituted indolealkylamines, we can formulate a hypothesis regarding the likely serotonergic activity of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine.

  • Primary Target Prediction: The presence of a substituent at the 4-position of the indole ring strongly suggests that the primary targets for this compound will be the 5-HT2 family of receptors, particularly the 5-HT2A subtype.[2][7][8][9][10][11] 4-hydroxylated indolealkylamines have demonstrated significant selectivity for the 5-HT2A receptor over the 5-HT1A receptor.[2] While the target molecule lacks a hydroxyl group, the 4-aminomethyl substitution is a significant structural feature at this position.

  • Influence of N-substitution: The amine is substituted with a methyl group and a 2-methylpropyl (isobutyl) group. The size of the N,N-dialkyl substituents is a secondary but important factor in determining affinity.[2] Generally, increasing the steric bulk of the N-alkyl groups can modulate affinity and efficacy. Some tryptamines with bulkier N-alkyl groups have shown lower potency at 5-HT2C receptors and higher efficacy at 5-HT2B receptors.[7][8][9][10][11] The combination of a small methyl group and a moderately sized isobutyl group may confer a unique profile of affinity and functional activity across the 5-HT2 subtypes.

  • Functional Activity Prediction: It is highly probable that (1H-Indol-4-ylmethyl)(2-methylpropyl)amine will act as an agonist or partial agonist at 5-HT2A receptors, in line with other 4-substituted tryptamines.[7][8][9][10][11]

The following diagram illustrates the key structural features of the target molecule and their likely contribution to its interaction with serotonin receptors based on SAR principles.

SAR_Prediction cluster_molecule (1H-Indol-4-ylmethyl)(2-methylpropyl)amine cluster_sar Structure-Activity Relationship Insights cluster_prediction Predicted Pharmacological Profile mol Indole Indole Scaffold Target Primary Target: 5-HT2 Receptors (likely 5-HT2A) Indole->Target Core pharmacophore for 5-HT receptor interaction Pos4 4-position Substitution (Aminomethyl) Pos4->Target Key determinant for 5-HT2 selectivity N_sub N-Substituents (Methyl & Isobutyl) N_sub->Target Modulates affinity and efficacy Activity Functional Activity: Agonist or Partial Agonist Target->Activity Synthesis_Workflow start Indole-4-carboxylic acid step1 Amidation with N-methyl-2-methylpropylamine start->step1 step2 Reduction of amide step1->step2 product (1H-Indol-4-ylmethyl) (2-methylpropyl)amine step2->product

Caption: Proposed synthetic workflow.

Step-by-step Protocol:

  • Amidation:

    • To a solution of indole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add N-methyl-2-methylpropylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-methyl-N-(2-methylpropyl)-1H-indole-4-carboxamide.

  • Reduction:

    • To a solution of the amide from the previous step (1 equivalent) in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • After completion, cool the reaction to 0 °C and quench cautiously by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting suspension through celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (1H-Indol-4-ylmethyl)(2-methylpropyl)amine.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of the test compound for various serotonin receptor subtypes. [13][14][15][16][17]

Binding_Assay_Workflow prep Prepare receptor membranes (e.g., from cells expressing a specific 5-HT receptor) incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Caption: Radioligand binding assay workflow.

Step-by-step Protocol (Competition Assay for 5-HT2A Receptor):

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand: [3H]ketanserin or [125I]DOI.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM).

    • Test compound: (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

    • 96-well plates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound at various concentrations or buffer (for total binding) or mianserin (for non-specific binding).

      • Radioligand at a concentration near its Kd.

      • Receptor membranes.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

[7][8][9][10][11][18][19]

Calcium_Flux_Workflow load_cells Load cells expressing the receptor with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) add_compound Add varying concentrations of the test compound load_cells->add_compound measure_fluorescence Measure changes in intracellular calcium via fluorescence intensity add_compound->measure_fluorescence analyze Analyze data to determine EC50 and Emax values measure_fluorescence->analyze

Caption: Calcium flux assay workflow.

Step-by-step Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test compound and measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal response).

[20][21][22]

cAMP_Assay_Workflow treat_cells Treat cells expressing the receptor with varying concentrations of the test compound lyse_cells Lyse the cells to release intracellular cAMP treat_cells->lyse_cells quantify_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze Analyze data to determine EC50/IC50 and Emax/Imax quantify_cAMP->analyze

Caption: cAMP assay workflow.

Step-by-step Protocol:

  • Cell Treatment:

    • Plate cells expressing the target Gs- or Gi-coupled 5-HT receptor in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

    • Add varying concentrations of the test compound.

    • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Perform the competitive immunoassay to quantify the amount of cAMP produced.

  • Data Analysis:

    • For Gs-coupled receptors, plot the cAMP concentration against the log of the agonist concentration to determine EC50 and Emax.

    • For Gi-coupled receptors, plot the inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration to determine IC50 and Imax.

Data Presentation and Interpretation

The data obtained from the binding and functional assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities (Ki, nM) of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine at Human Serotonin Receptors

Receptor SubtypePredicted Ki (nM)Rationale
5-HT1A>1004-substituted indoles often show lower affinity for 5-HT1A. [2]
5-HT2A1 - 50Primary target for 4-substituted indolealkylamines. [2][7][8][9][10][11]
5-HT2B10 - 100Often shows moderate affinity. [7][8][9][10][11]
5-HT2C50 - 200Potentially lower affinity due to N-substituent bulk. [7][8][9][10][11]
5-HT7>200Less common target for this structural class.

Table 2: Predicted Functional Activity of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine at Human 5-HT2A Receptors

AssayParameterPredicted Value
Calcium FluxEC50 (nM)10 - 100
Calcium FluxEmax (% of 5-HT)60 - 100% (Partial to Full Agonist)

Conclusion

(1H-Indol-4-ylmethyl)(2-methylpropyl)amine is a novel, uncharacterized molecule with a high probability of acting as a serotonin receptor ligand, likely with agonist or partial agonist activity at 5-HT2A receptors. This prediction is firmly grounded in the extensive structure-activity relationship data available for the 4-substituted indolealkylamine class of compounds. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive pharmacological characterization of this and other related novel chemical entities. The insights gained from such studies will be invaluable for the advancement of our understanding of serotonergic systems and the development of next-generation therapeutics for CNS disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem.
  • Glancy, M., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Boulbes, S. L., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ResearchGate. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. PubMed Central. [Link]

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  • Singh, N., & Kumar, K. (2021). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. [Link]

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  • Sharma, V., et al. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central. [Link]

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  • ResearchGate. (n.d.). Calcium Flux Assay Protocol.
  • Wang, Y., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. [Link]

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Exploratory

A Technical Guide to the Strategic Diversification of the Indole Scaffold: A Comparative Analysis of Indole-3-methanamine and Indole-4-methanamine Derivatives

Introduction: The Indole Scaffold and the Criticality of Positional Isomerism The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Criticality of Positional Isomerism

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural framework is integral to a vast array of natural products, endogenous signaling molecules like serotonin and melatonin, and a significant number of FDA-approved drugs.[3][4] The indole core's unique electronic properties, including its π-excessive nature, and its ability to serve as a hydrogen bond donor, make it a versatile template for designing molecules that can interact with a multitude of biological targets with high affinity.[5]

While the indole scaffold is common, the specific placement of substituents dramatically alters a molecule's physicochemical properties, spatial arrangement, and, consequently, its pharmacological profile. Functionalization of the electron-rich pyrrole ring, particularly at the C3 position, is often kinetically and thermodynamically favored, leading to a wealth of research on C3-substituted indole derivatives.[5] In contrast, direct functionalization of the benzene portion of the scaffold, such as at the C4 position, presents greater synthetic challenges, requiring specific strategies to overcome the inherent reactivity of the C2/C3 positions.[6]

This guide provides an in-depth technical analysis of two key positional isomers: indole-3-methanamine and indole-4-methanamine. We will dissect the profound differences that arise from simply shifting the methanamine side chain from the C3 to the C4 position, examining the consequences for synthetic strategy, physicochemical characteristics, and biological activity. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the causality behind experimental choices and to illuminate the strategic value of exploring less-common substitution patterns in modern drug discovery.

Chapter 1: The Indole-3-Methanamine Scaffold: The Archetype of Bioactivity

The indole-3-methanamine core is a well-trodden path in medicinal chemistry, largely due to the high nucleophilicity of the indole C3 position, which makes it a prime site for electrophilic substitution. This chemical tractability has led to its extensive exploration and incorporation into numerous pharmacologically active agents.

Physicochemical Properties and Structural Analysis

The placement of the methanamine group at the C3 position directly adjacent to the pyrrole nitrogen significantly influences the molecule's electronic and conformational properties. The lone pair of electrons on the pyrrole nitrogen is delocalized into the ring system, making the C3 position electron-rich and predisposed to reactions with electrophiles. This inherent reactivity is the cornerstone of its synthetic accessibility.

PropertyIndole-3-methanamineIndole-4-methanamine
Molecular Formula C₉H₁₀N₂C₉H₁₀N₂
Molecular Weight 146.19 g/mol 146.19 g/mol
cLogP (Calculated) 1.251.35
Topological Polar Surface Area (TPSA) 41.49 Ų41.49 Ų
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22
pKa (Strongest Basic) 9.65 (Predicted)9.45 (Predicted)

Data sourced from chemical property databases and prediction software.

Synthetic Strategies: Capitalizing on Inherent Reactivity

The synthesis of indole-3-methanamine derivatives is well-established, with reductive amination of indole-3-carboxaldehyde being one of the most direct and versatile methods.[7] This approach leverages a readily available starting material to introduce a wide variety of substituents on the amine nitrogen.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification I3A Indole-3-carboxaldehyde Imine Intermediate Imine I3A->Imine Condensation Amine Primary/Secondary Amine (R-NH2) Amine->Imine Solvent1 Methanol/Ethanol Solvent1->Imine Product Indole-3-methanamine Derivative Imine->Product Reduction Reducer Sodium Borohydride (NaBH4) Reducer->Product Crude Crude Product Mixture Purification Column Chromatography or Recrystallization Crude->Purification Final Pure Product Purification->Final G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification I4A Indole-4-carboxaldehyde Imine Intermediate Imine I4A->Imine Condensation Amine Ammonium Chloride (NH4Cl) Amine->Imine Solvent1 Methanol + Anhydrous Ammonia Solvent1->Imine Product Indole-4-methanamine Imine->Product Catalytic Hydrogenation Reducer Raney Nickel + H2 gas Reducer->Product Crude Crude Product Mixture Purification Filtration & Solvent Evaporation Crude->Purification Final Pure Product Purification->Final G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus RAGE RAGE Receptor IKK IKK Complex RAGE->IKK Activates I4C Indole-4- carboxaldehyde I4C->RAGE Modulates NFkB_complex p50 p65 IκBα IKK->NFkB_complex:ikb Phosphorylates (Leads to Degradation) IkB IκBα NFkB_p50 p50 NFkB_p65 p65 NFkB_active p50 p65 NFkB_complex->NFkB_active Releases DNA DNA (NF-κB Response Element) NFkB_active->DNA Translocates & Binds Genes Inflammatory Genes (TNF-α, IFN-γ) DNA->Genes Induces Transcription

Sources

Protocols & Analytical Methods

Method

Synthesis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine from Indole-4-carboxaldehyde: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for the synthesis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, a valuable secondary amine intermediate in drug discovery and development. The protocol detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, a valuable secondary amine intermediate in drug discovery and development. The protocol details a robust and efficient one-pot reductive amination of indole-4-carboxaldehyde with isobutylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis and purification.

Introduction and Scientific Rationale

Substituted indolylmethylamines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The target molecule, (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, serves as a key building block for the synthesis of various therapeutic agents. The strategic approach for its synthesis from indole-4-carboxaldehyde is reductive amination. This powerful transformation combines the formation of an imine or iminium ion from an aldehyde and an amine with its simultaneous reduction to the corresponding amine.[1][2]

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical to the success of this protocol. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent.[2][3] It readily reduces the intermediate iminium ion but is significantly less reactive towards the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[2][3] This selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are combined, leading to high yields and simplified purification.[3][4] Furthermore, NaBH(OAc)₃ is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), as it does not release toxic cyanide byproducts.[1][4]

Experimental Protocol

This section outlines the detailed, step-by-step methodology for the synthesis, purification, and characterization of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Indole-4-carboxaldehyde≥98%Commercially Available
Isobutylamine≥99%Commercially Available
Sodium triacetoxyborohydride97%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Acetic AcidGlacial, ≥99.7%Commercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Silica Gel230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Reaction Setup and Procedure
  • Reaction Assembly: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add indole-4-carboxaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration). To this solution, add isobutylamine (1.2 eq).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. The acetic acid acts as a catalyst for imine formation.[1]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may cause a slight exotherm.

  • Reaction Progression: Continue stirring the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) is typically effective for isolating the desired product.

Characterization

The identity and purity of the final product, (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • ¹H NMR: Expect to see characteristic signals for the indole ring protons, the methylene bridge protons, and the protons of the isobutyl group.

  • ¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Mechanistic Insights

The synthesis proceeds via a reductive amination pathway, which can be broken down into two key stages: imine/iminium ion formation and subsequent reduction.

Imine and Iminium Ion Formation

Initially, the isobutylamine attacks the carbonyl carbon of the indole-4-carboxaldehyde to form a carbinolamine intermediate. This step is reversible. In the presence of acetic acid, the hydroxyl group of the carbinolamine is protonated, facilitating the elimination of a water molecule to form a resonance-stabilized iminium ion.

G cluster_0 Imine/Iminium Ion Formation Aldehyde Indole-4-carboxaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Isobutylamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O (Acid Catalyzed)

Caption: Formation of the Iminium Ion Intermediate.

Hydride Reduction

The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product. The electron-withdrawing acetoxy groups on the boron atom moderate the reactivity of the hydride, making it selective for the iminium ion over the aldehyde.[3]

G cluster_1 Reduction Step Iminium Iminium Ion Product (1H-Indol-4-ylmethyl)(2-methylpropyl)amine Iminium->Product + [H⁻] ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reduction of the Iminium Ion to the Amine.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete imine formation.Increase the reaction time for imine formation before adding the reducing agent. Ensure anhydrous conditions as water can inhibit imine formation.
Decomposition of starting material or product.Maintain the reaction at room temperature and avoid excessive heating.
Inefficient reduction.Ensure the quality of the sodium triacetoxyborohydride. Use a slight excess of the reducing agent.
Formation of Alcohol Byproduct Reduction of the aldehyde.This is less common with NaBH(OAc)₃ but can occur. Ensure the portion-wise addition of the reducing agent to control the reaction temperature.
Incomplete Reaction Insufficient amount of reducing agent.Use a slight excess (1.5 eq) of sodium triacetoxyborohydride.
Steric hindrance.For sterically hindered substrates, longer reaction times or gentle heating may be required.
Difficult Purification Presence of unreacted starting materials and byproducts.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. A thorough aqueous workup is crucial to remove acid and salt byproducts before chromatography.

Conclusion

The described protocol provides an efficient and reliable method for the synthesis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this a valuable procedure for researchers in organic synthesis and medicinal chemistry. The detailed steps, mechanistic explanations, and troubleshooting guide are designed to facilitate the successful application of this methodology in a laboratory setting.

References

  • Myers, A. M. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride. Available at: [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at: [Link]

Sources

Application

Introduction: The Significance of Indole Scaffolds and Reductive Amination

An In-Depth Guide to the Synthesis of N-isobutyl-1-(1H-indol-4-yl)methanamine via Reductive Amination The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-isobutyl-1-(1H-indol-4-yl)methanamine via Reductive Amination

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The synthesis of specifically substituted indole derivatives is therefore a critical endeavor in drug discovery and development.[3][4][5] This application note provides detailed protocols for the synthesis of N-isobutyl-1-(1H-indol-4-yl)methanamine, a representative N-substituted indolylmethanamine, via reductive amination.

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and ability to avoid the overalkylation issues that can plague direct alkylation methods.[6] The reaction proceeds by the condensation of a carbonyl compound (in this case, 1H-indole-4-carbaldehyde) with an amine (isobutylamine) to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[7][8] This guide will explore two common and effective protocols, focusing on the selection of reagents, reaction mechanisms, and practical execution for researchers in organic synthesis and drug development.

The Mechanism: A Two-Step, One-Pot Transformation

The elegance of direct reductive amination lies in its ability to perform a two-step transformation in a single reaction vessel.[7] The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. Under the slightly acidic conditions often employed, the imine is protonated to form an electrophilic iminium ion. A carefully chosen reducing agent, present in the same pot, then selectively reduces this iminium ion to the final amine product.

The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[8][9] This selectivity is the key to achieving high yields in a one-pot procedure.[10]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion [R-CH=N+H-R'] Imine->Iminium + H⁺ Product Secondary Amine (R-CH2-NH-R') Iminium->Product Reduction Hydride Hydride Source (e.g., [H]⁻ from STAB) Hydride->Iminium

Caption: General Mechanism of Reductive Amination.

Reagent Selection: A Comparative Analysis

The success of the synthesis hinges on the appropriate choice of reducing agent and solvent.

ReagentKey Characteristics & AdvantagesDisadvantages & Incompatibilities
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild and highly selective for iminium ions over aldehydes/ketones.[6][11][12] Does not produce toxic byproducts.[7] Generally gives higher yields and fewer side products.[12]Water-sensitive and not compatible with methanol.[7][13]
Sodium Cyanoborohydride (NaBH₃CN) Effective at reducing iminium ions under neutral or slightly acidic conditions.[14] Tolerant of water and protic solvents like methanol.[14]Highly Toxic. [6] Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas.[9][10]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde, leading to alcohol byproducts.[8][13] Typically requires a two-step process where the imine is formed first before the reductant is added.[12]

Solvent Choice: The solvent must be compatible with the chosen reducing agent.

  • For STAB: Aprotic solvents are required. 1,2-Dichloroethane (DCE) is often preferred, but dichloromethane (DCM) and tetrahydrofuran (THF) are also effective.[11][12][13]

  • For NaBH₃CN: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[13][14]

Given its superior safety profile and high selectivity, Sodium Triacetoxyborohydride (STAB) is the recommended reagent for this synthesis.

Experimental Protocols: Synthesis of N-isobutyl-1-(1H-indol-4-yl)methanamine

The overall synthetic workflow involves the direct reductive amination of 1H-indole-4-carbaldehyde with isobutylamine, followed by purification.

Synthesis_Workflow Synthetic Workflow SM1 1H-Indole-4-carbaldehyde Reaction One-Pot Reductive Amination (Solvent, Reducing Agent) SM1->Reaction SM2 Isobutylamine SM2->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-isobutyl-1-(1H-indol-4-yl)methanamine (Final Product) Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Overall Synthetic Workflow.

Protocol A: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended due to its high efficiency and enhanced safety profile.[6][7]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1H-Indole-4-carbaldehydeC₉H₇NO145.161.00 g6.89
IsobutylamineC₄H₁₁N73.140.60 g (0.82 mL)8.27 (1.2 eq)
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.942.19 g10.33 (1.5 eq)
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9635 mL-
Acetic Acid (optional)CH₃COOH60.05~0.1 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-4-carbaldehyde (1.00 g, 6.89 mmol).

  • Solvent and Amine Addition: Add 1,2-dichloroethane (35 mL) and stir until the aldehyde is fully dissolved. Add isobutylamine (0.82 mL, 8.27 mmol) to the solution. Note: The formation of the imine may be slightly exothermic.

  • Catalyst (Optional): For some substrates, the addition of a catalytic amount of acetic acid can accelerate imine formation. Add one drop of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.19 g, 10.33 mmol) to the mixture in portions over 5-10 minutes. Caution: STAB is moisture-sensitive; handle quickly in an inert atmosphere if possible.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate (2 x 30 mL).[16]

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH), often with 1% triethylamine added to prevent the amine product from streaking on the column.[16]

Protocol B: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)

This method is effective but requires strict safety precautions due to the high toxicity of the reagent.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1H-Indole-4-carbaldehydeC₉H₇NO145.161.00 g6.89
IsobutylamineC₄H₁₁N73.140.60 g (0.82 mL)8.27 (1.2 eq)
Sodium Cyanoborohydride (NaBH₃CN)NaBH₃CN62.840.52 g8.27 (1.2 eq)
Methanol (MeOH)CH₃OH32.0435 mL-
Acetic AcidCH₃COOH60.05As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated chemical fume hood, dissolve 1H-indole-4-carbaldehyde (1.00 g, 6.89 mmol) and isobutylamine (0.82 mL, 8.27 mmol) in methanol (35 mL) in a 100 mL round-bottom flask.

  • pH Adjustment: Stir the solution and add acetic acid dropwise to adjust the pH to approximately 6-7. This is crucial for efficient iminium ion formation and reduction.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (0.52 g, 8.27 mmol) in a single portion. Extreme Caution: Ensure the solution remains near neutral pH. Acidic conditions can cause the rapid evolution of toxic HCN gas.[10]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (30 mL) and a saturated solution of NaHCO₃ until the solution is basic (pH > 8).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol A.

Product Characterization

The final product, N-isobutyl-1-(1H-indol-4-yl)methanamine, should be characterized to confirm its identity and purity.

Expected Data:

  • Appearance: Pale yellow oil or low-melting solid.

  • Molecular Formula: C₁₃H₁₈N₂

  • Molecular Weight: 202.30 g/mol

  • MS (ESI+): m/z 203.15 [M+H]⁺

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.15 (br s, 1H, Indole N-H)

    • ~7.30 (d, 1H, Ar-H)

    • ~7.15 (t, 1H, Ar-H)

    • ~7.05 (m, 2H, Ar-H)

    • ~6.70 (m, 1H, Ar-H)

    • ~4.05 (s, 2H, Ar-CH₂-N)

    • ~2.50 (d, 2H, N-CH₂-CH)

    • ~1.85 (m, 1H, CH(CH₃)₂)

    • ~0.95 (d, 6H, CH(CH₃)₂)

    • (Note: A broad singlet for the amine N-H may be observed around 1.5-2.5 ppm or may be exchanged)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~136.0, 128.0, 124.5, 122.0, 120.0, 118.0, 110.0, 100.5 (Aromatic & Indole carbons)

    • ~55.0 (N-CH₂-CH)

    • ~48.0 (Ar-CH₂-N)

    • ~28.5 (CH(CH₃)₂)

    • ~20.5 (CH(CH₃)₂)

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

  • General Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[17] It is a flammable solid that can cause serious eye damage.[17] Handle under inert gas if possible and protect from moisture.[15][17]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly Toxic. [18] May be fatal if swallowed, inhaled, or in contact with skin.[19] Contact with acid liberates extremely toxic hydrogen cyanide gas.[10] All manipulations and quenching procedures must be performed in a certified chemical fume hood.

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Methanol is toxic and flammable. Avoid inhalation and skin contact.

  • Waste Disposal: Quench all residual borohydride reagents carefully with a basic solution (e.g., NaHCO₃ or dilute NaOH) before disposal. Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid. Allow more time for imine formation before adding the reducing agent (especially for less reactive amines/aldehydes).
Decomposition of reducing agent.Use fresh, high-quality STAB. Ensure anhydrous conditions are maintained throughout the reaction.
Aldehyde remains Insufficient reducing agent or reaction time.Increase equivalents of reducing agent (to 1.5-2.0 eq). Extend reaction time and monitor by TLC.
Alcohol byproduct Reducing agent is too strong or reaction conditions are incorrect.Switch to a more selective reagent like STAB.[9] If using NaBH₄, ensure imine formation is complete before adding the reductant.
Dialkylation product The newly formed secondary amine reacts with another molecule of aldehyde.Use a slight excess of the primary amine. A stepwise procedure (imine formation followed by reduction) can also mitigate this.[6][12]

Conclusion

The reductive amination protocols detailed in this guide provide reliable and efficient pathways for the synthesis of N-isobutyl-1-(1H-indol-4-yl)methanamine. The use of sodium triacetoxyborohydride (STAB) is strongly recommended as the method of choice, offering a combination of high selectivity, excellent yields, and a significantly improved safety profile over classical reagents like sodium cyanoborohydride. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently apply these methods to generate a wide variety of N-substituted indole derivatives for applications in medicinal chemistry and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from [Link]

  • Organic Reaction Development. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 7). Reductive Amination. YouTube. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 26(23), 7291. [Link]

  • Walker, G. N. (1968). Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic, 305-308. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium TriAcetoxyBorohydride. Retrieved from [Link]

  • Prajapati, S. K., Nagarsenkar, A., Guggilapu, S. D., & Babu, B. N. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Tetrahedron Letters, 56(41), 5564-5568. [Link]

  • Reddy, B. V. S., et al. (2015). Metal-Free C–H Amination for Indole Synthesis. Organic Letters, 17(10), 2494–2497. [Link]

  • Sarkar, B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. [Link]

  • Zhang, L., et al. (2020). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. Molecules, 25(21), 5049. [Link]

  • Smith, J. M., et al. (2024). Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A. The Journal of Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Heo, S.-J., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Marine Drugs, 17(8), 473. [Link]

  • Aksenov, A.V., et al. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 28(1), 389. [Link]

  • Hanna-Elias, A., et al. (2009). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. European Journal of Medicinal Chemistry, 44(7), 2952-9. [Link]

  • Google Patents. (2018).
  • Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Retrieved from [Link]

  • Google Patents. (1987). DE3700033A1 - Process for the preparation of N-substituted hydroxylamines and their salts.
  • Ali, I. A. I. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(4). [Link]

  • Rizal, Y., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]

  • Waser, J., et al. (2021). Indole Synthesis via Allenyl Ester; Enantioselective Total Synthesis of Geissoschizoline. Angewandte Chemie International Edition, 60(22), 12273-12278. [Link]

  • Li, Y., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3409. [Link]

  • ResearchGate. (n.d.). NMR characterization. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Method

Using (1H-Indol-4-ylmethyl)(2-methylpropyl)amine as a scaffold in medicinal chemistry

Application Note: Utilizing (1H-Indol-4-ylmethyl)(2-methylpropyl)amine as a Privileged Scaffold Part 1: Executive Summary & Rationale In the landscape of drug discovery, the indole nucleus is a "privileged structure," pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (1H-Indol-4-ylmethyl)(2-methylpropyl)amine as a Privileged Scaffold

Part 1: Executive Summary & Rationale

In the landscape of drug discovery, the indole nucleus is a "privileged structure," predominantly explored at the C3 (tryptamine-like) and C5 (serotonin-like) positions. The (1H-Indol-4-ylmethyl)(2-methylpropyl)amine scaffold represents a high-value, under-exploited vector.

By functionalizing the C4 position, medicinal chemists can access a unique geometric vector that projects substituents into the solvent-exposed regions of kinase ATP pockets or the secondary binding pockets of Class A GPCRs (e.g., Dopamine D2/D3, 5-HT receptors), often with improved intellectual property (IP) freedom compared to C3/C5 analogs.

Key Scaffold Attributes:

  • Core: Indole (Hydrogen bond donor/acceptor).

  • Linker: Methylene (Rotational freedom, sp3 character).

  • Handle: Secondary Amine (pKa ~9.5, ionizable at physiological pH, ready for diversification).

  • Tail: Isobutyl group (Hydrophobic bulk, fills lipophilic pockets).

Part 2: Chemical Accessibility & Synthesis Protocol

The most robust method to access this scaffold is the Reductive Amination of indole-4-carboxaldehyde with isobutylamine. This route is preferred over alkylation due to the prevention of over-alkylation (quaternary ammonium formation).

Protocol A: Reductive Amination (Standard Operating Procedure)

Objective: Synthesis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine from Indole-4-carboxaldehyde. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents:

  • Indole-4-carboxaldehyde (1.0 equiv)

  • Isobutylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, catalytic/pH adjustment)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve Indole-4-carboxaldehyde (145 mg, 1.0 mmol) in DCE (5 mL).
      
    • Add Isobutylamine (119 µL, 1.2 mmol).

    • Add AcOH (57 µL, 1.0 mmol) to catalyze imine formation.

    • Critical Checkpoint: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC or LCMS to confirm the disappearance of the aldehyde. The formation of the imine intermediate is often visible as a slight color shift (yellowing).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: STAB is preferred over

      
       as it is milder and less likely to reduce the indole double bond.
      
    • Warm to RT and stir overnight (12–16 hours).

  • Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The secondary amine is basic. Purify via Flash Column Chromatography using a DCM:MeOH:NH4OH gradient (starting 95:5:0.5).

    • Alternative: Acid-Base extraction. Dissolve crude in EtOAc, extract into 1M HCl. Wash organic layer (discard). Basify aqueous layer (pH > 10) with NaOH, extract back into EtOAc.

Yield Expectation: 75–85% isolated yield.

Part 3: Medicinal Chemistry Design Strategy

The secondary amine serves as the "divergence point." The isobutyl group acts as a hydrophobic anchor, while the indole core binds to the hinge region (kinases) or orthosteric site (GPCRs).

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue (Approx.)Implication
MW 202.3 g/mol Fragment-like, high room for growth (LE > 0.3).
cLogP 2.8Good membrane permeability; amenable to adding polar groups.
pKa (Amine) ~9.5Protonated at pH 7.4. Forms salt bridges (e.g., Asp3.32 in GPCRs).
H-Bond Donors 2 (Indole NH, Amine NH)Critical for receptor binding.
H-Bond Acceptors 1 (Amine N)Directional interaction.
Visualizing the Design Workflow

The following diagram illustrates how to diversify this scaffold into three distinct therapeutic classes.

G Scaffold (1H-Indol-4-ylmethyl) (2-methylpropyl)amine Acylation Acylation / Amide Coupling (R-COCl) Scaffold->Acylation Remove + Charge Sulfonylation Sulfonylation (R-SO2Cl) Scaffold->Sulfonylation Remove + Charge RedAmin Reductive Amination (Aldehyde R-CHO) Scaffold->RedAmin Retain + Charge Kinase Kinase Inhibitors (Hinge Binder) Acylation->Kinase H-Bond Acceptor Linker Channel Ion Channels (NaV / CaV) Sulfonylation->Channel Rigid Spacer GPCR GPCR Ligands (D2/D3, 5-HT) RedAmin->GPCR Salt Bridge to Aspartate 3.32 GPCR_Mech Indole = Aromatic Warhead Tertiary Amine = Ionic Lock GPCR->GPCR_Mech Kinase_Mech Indole binds Hinge Amide projects to solvent Kinase->Kinase_Mech

Caption: Divergent synthesis strategy transforming the C4-indole scaffold into distinct therapeutic classes based on amine modification.

Part 4: Case Applications

Application 1: CNS Ligands (Dopamine/Serotonin)
  • Mechanism: The indole mimics the aromatic core of neurotransmitters. The amine, when kept basic (tertiary amine via reductive amination), interacts with the conserved Aspartate residue in transmembrane helix 3 (TM3) of monoamine GPCRs.

  • Optimization:

    • Step: Perform a second reductive amination with a heteroaryl-aldehyde (e.g., pyridine-3-carboxaldehyde).

    • Result: A tertiary amine with two hydrophobic arms.

    • Rationale: The C4-vector creates a "U-shape" conformation often required for D3 receptor selectivity over D2.

Application 2: Kinase Inhibitors
  • Mechanism: The indole NH and C3-CH serve as the donor-acceptor pair for the kinase hinge region.

  • Optimization:

    • Step: Acylate the amine with a solubilizing tail (e.g., morpholine-acetyl chloride).

    • Result: An amide linker.

    • Rationale: The amide kills the basicity (preventing promiscuous binding) and projects the tail out of the ATP pocket towards the solvent front, improving solubility and ADME properties.

Part 5: Analytical Validation (QC)

To ensure the integrity of the scaffold before library synthesis, use the following validation markers:

1. 1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks:

  • Indole NH: Singlet, broad, ~11.1 ppm.

  • Indole C2-H: Triplet/Multiplet, ~7.3–7.4 ppm.[1]

  • Benzylic CH2: Singlet (or doublet if protonated), ~3.9–4.1 ppm. Note: This shift confirms the C4 connectivity.

  • Isobutyl CH2: Doublet, ~2.4 ppm.

  • Isobutyl CH: Multiplet, ~1.7 ppm.

  • Methyls: Doublet, ~0.9 ppm (Integral = 6H).

2. LCMS (ESI+):

  • Mass: Calculated [M+H]+ = 203.15.

  • Fragmentation: High cone voltage often cleaves the benzylic amine, showing a characteristic indole-methyl cation fragment (~130 m/z).

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. (Foundational text on "Privileged Structures" including indoles).[2][3][4]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. (The gold-standard protocol for STAB reduction).

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews. (Review of indole alkaloids in CNS targets).

  • Zhang, M., et al. (2015).[1] "Design, synthesis and biological evaluation of 4-substituted indole derivatives as novel anti-cancer agents." European Journal of Medicinal Chemistry. (Specific application of C4-substituted indoles).

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. (Reference for amine pKa optimization).

Sources

Application

Application Note: Optimized Solubilization Strategies for (1H-Indol-4-ylmethyl)(2-methylpropyl)amine

Abstract & Chemical Context (1H-Indol-4-ylmethyl)(2-methylpropyl)amine is a secondary amine pharmacophore featuring an indole core substituted at the 4-position. This structural motif is common in serotonergic and dopami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

(1H-Indol-4-ylmethyl)(2-methylpropyl)amine is a secondary amine pharmacophore featuring an indole core substituted at the 4-position. This structural motif is common in serotonergic and dopaminergic ligands. Successful biological evaluation requires rigorous attention to its physicochemical properties:

  • Lipophilicity: The isobutyl group and indole ring contribute to significant hydrophobicity (LogP > 2.5 estimated), making the free base poorly soluble in neutral aqueous media.

  • Basicity: The secondary amine (pKa ~9.5–10.5) allows for protonation in acidic media, drastically altering solubility.

  • Oxidative Instability: The electron-rich indole ring is susceptible to oxidation (browning/pinking) upon prolonged exposure to light and oxygen.

This guide provides a standardized workflow for solubilizing this compound to ensure experimental reproducibility in cell-based and biochemical assays.

Chemical Analysis & Solubility Profile

Structure-Property Relationship (SPR)

The molecule consists of a hydrophobic "tail" (isobutyl) and a polarizable aromatic "head" (indole). The secondary amine acts as the "switch" for solubility based on pH.

  • Free Base Form: Waxy solid or oil. Soluble in organic solvents; insoluble in water.

  • Salt Form (e.g., HCl, Fumarate): Crystalline solid. Soluble in water (up to a limit) and DMSO; less soluble in non-polar organics.

Solvent Compatibility Matrix

Data below represents conservative working ranges for indole-alkylamines.

SolventSolubility RatingEstimated Max Conc.Application Context
DMSO (Anhydrous) Excellent > 50 mMPrimary Stock. Universal cryoprotectant; stable storage.
Ethanol (Abs.) Good~ 25 mMAlternative stock. High volatility; easier to remove.
DMF Good> 30 mMBackup for DMSO; higher toxicity in biological systems.
Water (Neutral) Poor < 0.1 mMAvoid. High risk of precipitation (crash-out).
0.1 M HCl Good~ 10 mMFor converting free base to in-situ salt for aqueous delivery.
PBS (pH 7.4) Poor< 0.5 mMOnly suitable for final working dilutions (<1% DMSO).

Decision Logic for Solvent Selection

The following decision tree illustrates the critical path for selecting the correct solvent system based on the compound's form (Salt vs. Base) and the intended assay.

SolventSelection Start Start: Identify Compound Form CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl, Tartrate) CheckForm->Salt Base Free Base Form CheckForm->Base DMSO Dissolve in Anhydrous DMSO (Recommended Stock: 10-50 mM) Salt->DMSO Water Water Salt->Water Only if low conc. Base->DMSO Ethanol Dissolve in Ethanol (If DMSO is contraindicated) Base->Ethanol Acidify Pre-dissolve in 1eq HCl or Acetic Acid Base->Acidify For Aqueous Stock AssayType Intended Assay Type? DMSO->AssayType InVivo In Vivo Injection Acidify->InVivo CellBased Cell Culture (Keep DMSO < 0.1%) AssayType->CellBased Serial Dilution in Media Biochem Enzymatic/Binding (Tolerates 1-5% DMSO) AssayType->Biochem Direct Dilution in Buffer

Figure 1: Decision matrix for solubilizing indole-based amines based on chemical form and downstream application.

Detailed Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Best for long-term storage and high-throughput screening.

Materials:

  • Compound: (1H-Indol-4-ylmethyl)(2-methylpropyl)amine (Free base or Salt).

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck Grade).

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plastic leaching and light exposure).

Procedure:

  • Calculate: Determine the mass required.

    • Formula:

      
      
      
    • Example: For 1 mL of 10 mM stock (assuming MW ≈ 202.29 g/mol for free base):

      
      
      
  • Weigh: Accurately weigh ~2–5 mg of compound into the amber vial. Record exact mass.

  • Dissolve: Add the calculated volume of anhydrous DMSO to reach exactly 10 mM.

    • Tip: If the compound is an oil/waxy solid, weigh the compound first, then add DMSO.

  • Mix: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • QC: Visually inspect. The solution should be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution (Cell Culture)

Method to prevent "Crash-out" (precipitation) when moving from DMSO to Media.

Challenge: Diluting a hydrophobic amine directly into neutral PBS/Media often causes immediate precipitation. Solution: Use an intermediate dilution step or "step-down" method.

Procedure:

  • Thaw: Thaw 10 mM DMSO stock at room temperature (DMSO freezes at 18.5°C). Vortex well.

  • Intermediate Dilution (10x):

    • Prepare a 100 µM intermediate solution by diluting the stock 1:100 into the assay buffer or media.

    • Critical Step: Add the DMSO stock dropwise into the vortexing media. Do not add media to the DMSO.

  • Final Dilution (1x):

    • Dilute the 100 µM intermediate to the final working concentration (e.g., 10 µM, 1 µM).

    • This ensures the final DMSO concentration is ≤ 0.1%, minimizing cytotoxicity.

  • Validation: Check for turbidity (cloudiness) using a light source. If cloudy, the compound has precipitated.

    • Fix: Add a surfactant like Tween-20 (0.05%) if the assay permits, or lower the working concentration.

Stability & Storage Guidelines

Indole derivatives are chemically sensitive. Follow these "Golden Rules" to maintain potency:

  • Light Protection: Indoles undergo photo-oxidation. Always use amber vials or wrap clear vials in aluminum foil.

    • Sign of degradation: Solution turns pink, red, or brown.

  • Inert Atmosphere: If possible, purge stock vials with Nitrogen or Argon gas before closing to prevent oxidative coupling.

  • Temperature:

    • Solid: -20°C (desiccated).

    • DMSO Stock: -20°C (stable for ~3-6 months) or -80°C (stable for >1 year).

    • Aqueous Solution: Fresh prep only. Do not store.

References

  • PubChem. Compound Summary: Indole-alkylamines and derivatives.[1][2] National Library of Medicine. Available at: [Link]

  • Cytiva. Preparation of solvent correction and samples for binding assays (DMSO handling). Available at: [Link]

Sources

Method

Strategic Protection Architectures for 4-Substituted Indole Amines

Topic: Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1] Executive Summary The 4-substituted indole scaffold represents a unique synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1]

Executive Summary

The 4-substituted indole scaffold represents a unique synthetic challenge due to the "peri-interaction" between the C4-substituent, the C3-nucleophilic site, and the N1-indole nitrogen. When the C4-substituent is an amine (4-aminoindole) or an amine-containing chain (4-substituted tryptamines), the chemist faces a complex interplay of dual-nitrogen differentiation , steric crowding , and electronic tuning .

This guide provides high-fidelity protocols for managing these systems. We categorize the challenge into two distinct chemical architectures:

  • Class A (4-Aminoindole): Differentiating the exocyclic aniline-like nitrogen from the pyrrolic indole nitrogen.

  • Class B (4-Substituted Tryptamines): Protecting the ethylamine side chain while managing labile C4-substituents (e.g., -OH, -OPO3H2) common in psychoactive alkaloid synthesis (psilocybin analogs).

Strategic Framework: The "Why" Before the "How"

Before selecting reagents, the synthetic trajectory must be mapped against the electronic consequences of the protecting group (PG).

The Electronic Toggle (C3 Reactivity)

The choice of PG on the N1-indole nitrogen dictates the reactivity of the C3 position, which is critical for subsequent functionalization (e.g., Vilsmeier-Haack, Friedel-Crafts).

N1-Protecting GroupElectronic EffectC3-Reactivity ImpactRecommended For
Tosyl (Ts), Sulfonyls Strong Electron Withdrawing (EWG)Deactivates C3 toward electrophiles. Activates C2 for lithiation.C2-Lithiation, preventing C3-oxidation.
Boc Moderate EWGMild deactivation. Directs lithiation to C2.General intermediate handling.
TIPS / SEM Steric Bulk / Mild DonationNeutral/Activated. Stabilizes N1-anion.C3-Lithiation (halogen dance), Metal-catalyzed cross-couplings.
Benzyl (Bn) Electron Donating (EDG)Activates C3.Friedel-Crafts acylation at C3.
The Nucleophilicity vs. Acidity Paradox

In 4-aminoindole , you have two nitrogen atoms with opposing properties:

  • Exocyclic Amine (C4-NH2): High nucleophilicity (

    
     of conjugate acid 
    
    
    
    4.6), low acidity. Behaves like an aniline.
  • Indole Nitrogen (N1-H): Low nucleophilicity (lone pair engaged in aromaticity), significant acidity (

    
     16-17).
    

The Golden Rule: Electrophiles under neutral/basic conditions will attack the exocyclic amine first. Strong bases will deprotonate the N1-indole first.

Class A: 4-Aminoindole Protocols

Objective: Selectively protect the exocyclic amine (aniline-like) while leaving the indole N1 free, or orthogonally protecting both.

Protocol A1: Selective N4-Bocylation (Kinetic Control)

Rationale: By exploiting the higher nucleophilicity of the exocyclic amine, we can introduce a Boc group without touching the indole nitrogen. No strong base is used.

Reagents: 4-Aminoindole (1.0 eq),


 (1.1 eq), Triethylamine (1.2 eq), DMAP (0.1 eq), DCM (0.2 M).[1]
  • Setup: Dissolve 4-aminoindole in anhydrous dichloromethane (DCM) under inert atmosphere (

    
     or Ar).
    
  • Addition: Add Triethylamine (

    
    ) followed by catalytic DMAP (4-Dimethylaminopyridine).
    
  • Reaction: Cool to 0°C. Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
    • Critical Check: Maintain 0°C to prevent reaction at N1.

  • Monitoring: Warm to RT. Monitor via TLC (typically 2-4 hours). The mono-protected product moves slightly faster than the starting material; bis-protected (N1, N4) moves significantly faster.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Outcome: N-(1H-indol-4-yl)carbamate. The N1-H remains free for subsequent N-alkylation or metallation.

Protocol A2: Orthogonal Protection (N4-Boc / N1-Tosyl)

Rationale: If the indole ring needs to be deactivated (e.g., to prevent oxidation during side-chain manipulation), the N1 position must be capped with an electron-withdrawing group.

Starting Material: Product from Protocol A1 (N4-Boc-4-aminoindole).

  • Deprotonation: Dissolve N4-Boc-indole in anhydrous THF. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq).

    • Note: The N4-Boc proton is less acidic than the N1-indole proton due to the loss of aromaticity required to deprotonate the aniline. However, NaH is strong enough to deprotonate both.[1] Stoichiometry is key.

    • Refinement: Use Phase Transfer Catalysis (DCM/50% NaOH/TBAB) to strictly target the N1 position if NaH yields mixtures.

  • Electrophile: Add

    
    -Toluenesulfonyl chloride (TsCl, 1.1 eq).
    
  • Reaction: Stir at RT for 2 hours.

  • Outcome: 4-((tert-butoxycarbonyl)amino)-1-tosyl-1H-indole.

    • Orthogonality:[2][3] The Boc group is removed with acid (TFA/DCM). The Tosyl group is removed with reductive cleavage (Mg/MeOH) or strong nucleophiles (KOH/MeOH).

Class B: 4-Substituted Tryptamines (Psilocybin Analogs)

Objective: Synthesize tryptamines with oxygenation at C4 (OH, OAc, OPO3H2).[1] The challenge is the instability of the 4-OH group (prone to oxidation to quinone imines).

Protocol B1: The Benzyl Shield Strategy

Rationale: 4-Hydroxyindole is unstable. The standard industrial route utilizes 4-Benzyloxyindole as the stable precursor. The benzyl group acts as a "mask" for the phenol until the very last step.

Workflow:

  • Speeter-Anthony Protocol: React 4-benzyloxyindole with oxalyl chloride to form the glyoxyl chloride, then quench with the desired amine (e.g., dimethylamine, isopropylamine).[1]

  • Reduction: Reduce the resulting glyoxylamide with

    
     to the tryptamine.
    
    • Critical Step: The Benzyl ether survives

      
       reduction.
      
  • N-Protection (Optional): If the side chain is a secondary amine, protect it now with Boc or Cbz.

  • Global Deprotection (Hydrogenolysis):

    • Reagents:

      
       (1 atm), Pd/C (10%), MeOH.
      
    • Action: This removes the Benzyl group to reveal the 4-OH.

    • Stabilization: 4-Hydroxy tryptamines (Psilocin analogs) are unstable as free bases. Isolate immediately as a fumarate or hydrochloride salt.

Visualizing the Strategy

Decision Tree: Selecting the Right Architecture

This diagram guides the user through the selection process based on downstream chemistry.

IndoleStrategy Start Start: 4-Substituted Indole Amine Q1 Is the Amine Exocyclic (C4) or on Side Chain (Tryptamine)? Start->Q1 ClassA Class A: 4-Aminoindole Q1->ClassA Direct Attachment ClassB Class B: 4-Subst. Tryptamine Q1->ClassB Ethyl Linker Q2 Do you need to functionalize the Indole Ring (C2/C3)? ClassA->Q2 Path1 Yes: Lithiation at C2 Q2->Path1 Path2 Yes: Acylation at C3 Q2->Path2 Action1 Use N1-Protecting Group (PG) with Directing Ability (Boc/SEM) Path1->Action1 Action2 Leave N1-H Free or Use N1-Benzyl (Activates C3) Path2->Action2 Q3 Is the C4 substituent an Oxygen (OH/OR)? ClassB->Q3 Action3 Use O-Benzyl Protection. Stable to LAH reduction. Cleave with H2/Pd. Q3->Action3 Yes (Psilocybin Class)

Figure 1: Strategic Decision Tree for protecting group selection based on structural class and intended downstream reactivity.

Orthogonal Deprotection Workflow

Visualizing how to remove groups selectively.

Orthogonality Core Fully Protected 4-Aminoindole (N1-Tosyl, N4-Boc) RouteA Route A: Acidic Conditions (TFA / DCM) Core->RouteA RouteB Route B: Reductive/Basic (Mg/MeOH or KOH) Core->RouteB ProdA N1-Tosyl-4-Aminoindole (Indole Protected, Amine Free) RouteA->ProdA ProdB N4-Boc-Indole (Indole Free, Amine Protected) RouteB->ProdB

Figure 2: Orthogonal deprotection pathways for a bis-protected 4-aminoindole system.

Reference Data: Protecting Group Stability Matrix

Protecting GroupAcid Stability (TFA)Base Stability (NaOH)Reduction (LiAlH4)Oxidation (MnO2)Removal Condition
Boc UnstableStableStableStableTFA or HCl
Cbz (Z) StableStableStableStable

/Pd or HBr/AcOH
Tosyl (Ts) StableStableStableStableMg/MeOH or Na/Hg
Fmoc StableUnstableUnstableStablePiperidine (20%)
Benzyl (Bn) StableStableStableStable

/Pd or Na/NH3
SEM Unstable (Lewis Acid)StableStableStableTBAF or TFA

Troubleshooting & "Gotchas"

  • The C4-Perisubstituent Effect: Substituents at C4 impose significant steric strain on the N1 position. Installing bulky groups (like TIPS or Trityl) on the N1-indole of a 4-substituted indole is significantly slower than on unsubstituted indole. Solution: Use higher temperatures or more reactive electrophiles (e.g., SEM-Cl over TIPS-Cl).

  • Oxidative Coupling: 4-Aminoindoles are electron-rich and prone to oxidative dimerization during workup if left in solution with air and light. Solution: Perform all workups quickly, use antioxidants (ascorbic acid) if necessary, and store under Argon.[1]

  • Migration: In strongly basic conditions, carbamates (Boc) can sometimes migrate from the exocyclic nitrogen to the indole nitrogen if the latter is deprotonated. Solution: Always keep the N1-indole protected with a robust group (Ts, Bn) if subjecting the molecule to strong bases.

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[1][4] Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience.

    • The definitive source for stability charts and deprotection conditions cited in Section 6.
  • Nichols, D. E., et al. (1999).[1] "Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug, Psilacetin." Synthesis.

    • Establishes the 4-benzyloxyindole str
  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.

    • Foundational text describing the nucleophilicity differences between indole N1 and exocyclic amines.
  • Troxler, F., et al. (1959).[1] "Psilocybin and Psilocin: Synthesis and Structure." Helvetica Chimica Acta.

    • The original synthesis establishing the sensitivity of 4-hydroxyindoles.
  • BenchChem. (2025).[2] "Protecting Group Strategies for 3-Aminoindoles." Link

    • Provides comparative protocols for aminoindole protection relevant to Section 3.

Sources

Application

Application Notes and Protocols for Handling and Storage Stability of Indole-4-methanamine Compounds

Introduction: The Critical Need for Proper Handling of Indole-4-methanamine Indole-4-methanamine and its derivatives are pivotal structural motifs in contemporary drug discovery and neuroscience research. As analogs of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Proper Handling of Indole-4-methanamine

Indole-4-methanamine and its derivatives are pivotal structural motifs in contemporary drug discovery and neuroscience research. As analogs of biogenic amines like serotonin and tryptamine, their careful handling and storage are paramount to ensure experimental reproducibility, personnel safety, and the integrity of research data. The indole nucleus is susceptible to oxidative degradation, while the primary amine function is reactive and can be sensitive to environmental factors. This document provides a comprehensive guide to the best practices for the handling, storage, and stability assessment of indole-4-methanamine compounds, ensuring their effective use in a research setting.

Foundational Principles of Chemical Safety and Integrity

The stability of indole-4-methanamine is contingent on minimizing exposure to adverse environmental conditions. Key factors that can compromise the integrity of these compounds include light, temperature, oxygen, and humidity.[1] Improper storage can lead to degradation, diminishing the compound's purity and potentially altering its biological activity, which can invalidate experimental results.[1]

Core Safety and Handling Practices

All personnel handling indole-4-methanamine compounds must adhere to established laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.[2][3] Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any fine powders or aerosols.[3][4]

Recommended Storage Protocols

Proper storage is the most critical factor in maintaining the long-term stability of indole-4-methanamine. The following conditions are recommended based on the known sensitivities of indole and amine functional groups.

Short-Term and Long-Term Storage Conditions

For routine laboratory use, short-term storage in a cool, dark, and dry place is sufficient. However, for long-term preservation, more stringent conditions are necessary to prevent degradation.

Storage DurationTemperatureAtmosphereLight ConditionContainer
Short-Term (< 1 month) 2-8 °C (Refrigerated)StandardAmber VialTightly Sealed
Long-Term (> 1 month) -20 °C to -80 °C (Frozen)Inert Gas (Argon or Nitrogen)Amber Vial, stored in the darkTightly Sealed

This table summarizes the recommended storage conditions to maintain the stability of indole-4-methanamine compounds.

The rationale for these conditions is grounded in chemical kinetics. Lowering the temperature significantly reduces the rate of potential degradation reactions. The use of an inert atmosphere minimizes oxidation of the indole ring, a common degradation pathway for such compounds. Amber vials are essential to protect the compound from photo-degradation.[5]

Potential Degradation Pathways

Understanding the potential chemical transformations indole-4-methanamine can undergo is crucial for developing appropriate handling and storage strategies. The primary routes of degradation are oxidation and reactions involving the primary amine.

cluster_main Indole-4-methanamine cluster_oxidation Oxidative Degradation cluster_amine_reactions Amine Reactions Indole-4-methanamine Indole-4-methanamine Oxidized_Products Oxidized Indole Species (e.g., Kynurenine-like compounds) Indole-4-methanamine->Oxidized_Products O2, Light, Metal Ions Amine_Adducts Adducts with Aldehydes/Ketones (from solvents or air) Indole-4-methanamine->Amine_Adducts Carbonyl impurities

Caption: Potential degradation pathways for indole-4-methanamine.

The indole ring is susceptible to oxidation, which can be catalyzed by light, atmospheric oxygen, and trace metal ions. This can lead to the formation of complex mixtures of colored degradation products, similar to the catabolism of tryptophan through the kynurenine pathway.[6][7][8] The primary amine is nucleophilic and can react with aldehydes or ketones present as impurities in solvents or from the atmosphere to form imine adducts.

Protocol for Solution Preparation and Handling

When preparing solutions of indole-4-methanamine for experimental use, it is critical to use high-purity, degassed solvents.

Step-by-Step Solution Preparation Protocol
  • Solvent Selection: Choose an appropriate high-purity solvent in which the compound is soluble (e.g., DMSO, ethanol, or buffered aqueous solutions).

  • Degassing: Prior to use, degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of indole-4-methanamine in a clean, dry vial, preferably under an inert atmosphere if handling highly sensitive batches.

  • Dissolution: Add the degassed solvent to the vial and gently agitate until the compound is fully dissolved. Sonication can be used cautiously if necessary, but avoid excessive heating.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed amber vials at -20°C or -80°C. For aqueous solutions, flash-freezing in liquid nitrogen before storage can prevent the formation of ice crystals that may promote degradation.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistency and minimize freeze-thaw cycles.

Experimental Design for Stability Assessment

To empirically determine the stability of a specific indole-4-methanamine compound under your laboratory's conditions, a formal stability study is recommended.

Forced Degradation Study Protocol

This protocol is designed to accelerate the degradation process to identify potential degradation products and sensitive conditions.

  • Sample Preparation: Prepare multiple identical samples of the indole-4-methanamine compound, both as a solid and in solution (e.g., in a relevant experimental buffer).

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Stress: Expose samples to controlled UV and visible light.

    • Oxidative Stress: Treat solutions with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂).

    • pH Stress: Adjust the pH of solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours) from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][10]

  • Data Evaluation: Quantify the remaining parent compound and identify any major degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.[10]

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Solid and Solution Samples Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Oxidative Oxidative Stress Prep->Oxidative pH pH Stress Prep->pH Sampling Collect Samples at Time Points Thermal->Sampling Photo->Sampling Oxidative->Sampling pH->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Quantify Parent and Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study to demonstrate how results might be presented.

Stress ConditionDuration (hours)% Degradation (Solid)% Degradation (Solution)Major Degradation Products
Control (Dark, 4°C) 72< 1%< 1%None Detected
Thermal (60°C) 725%15%Oxidized Dimers
Photolytic (UV/Vis) 2410%30%Colored Polymers
Oxidative (0.1% H₂O₂) 242%> 50%Multiple Oxidized Species
Acidic (pH 2) 72< 1%5%Salt Formation
Basic (pH 10) 72< 1%10%Schiff Base with Buffer Aldehyde

Note: This data is illustrative and intended to demonstrate the format for presenting results. Actual experimental outcomes may vary.

Conclusion: Ensuring Research Integrity

The chemical stability of indole-4-methanamine compounds is a critical parameter that underpins the reliability of scientific research. By adhering to the handling and storage protocols outlined in this guide, researchers can minimize the risk of compound degradation, thereby ensuring the accuracy and reproducibility of their experimental results. A proactive approach to stability assessment, including the implementation of forced degradation studies where appropriate, will provide a deeper understanding of the compound's behavior and contribute to the overall quality of the research.

References

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • LabManager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • LabManager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • ResearchGate. (n.d.). The Kynurenine Pathway of Tryptophan Degradation. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Indoleamine 2, 3 dioxygenase and the tryptophan degradation pathway. Retrieved from [Link]

  • MDPI. (2026, February 2). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. Retrieved from [Link]

  • MDPI. (2023, March 15). Altered Tryptophan-Kynurenine Pathway in Delirium: A Review of the Current Literature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tryptophan degradation in mice initiated by indoleamine 2,3-dioxygenase. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, September 15). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Environmental Factors Affecting Indole Production in Escherichia coli. Retrieved from [Link]

  • International Journal of Engineering and Applied Sciences. (2015, January 15). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Control of Biogenic Amines in Food—Existing and Emerging Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, March 15). Environmental Factors Affecting Indole Production in Escherichia Coli. Retrieved from [Link]

  • Anachemia. (n.d.). Indole GHS SDS MSDS Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of storage time on stability of biogenic amines test kits. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-1H-indole-4-methanamine. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Bioactive Amines: Aspects of Quality and Safety in Food. Retrieved from [Link]

  • MDPI. (2022, September 7). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Retrieved from [Link]

  • Czech Journal of Food Sciences. (n.d.). Biogenic amine content in sterilised and pasteurised long-term stored processed cheese. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1H-indol-4-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indolin-4-ylmethanamine. Retrieved from [Link]

  • Frontiers. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (1H-Indol-2-yl)methanamine. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Indole-3-methanamine. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 4-substituted indole reactions

Technical Support Guide: Overcoming Steric & Electronic Barriers in 4-Substituted Indoles Introduction: The "Peri-Strain" Paradox In indole chemistry, the C4 position presents a unique dual challenge. First, it is the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Overcoming Steric & Electronic Barriers in 4-Substituted Indoles

Introduction: The "Peri-Strain" Paradox

In indole chemistry, the C4 position presents a unique dual challenge. First, it is the most difficult position to selectively functionalize due to the high reactivity of C3 and the directing abilities of N1 (to C2/C7). Second, once a substituent is installed at C4, it exerts a profound peri-interaction (steric clash) with the C3 position.

This guide addresses the two most critical bottlenecks reported by our users:

  • The C3-Blockade: How to functionalize C3 when a bulky C4-substituent hinders approach.

  • The C4-Access: How to selectively install groups at C4, bypassing the natural C2/C3 preference.

Module 1: Overcoming the C3-Blockade (Reactions of 4-Substituted Indoles)

The Problem: You have a 4-substituted indole (e.g., 4-bromo, 4-methyl) and need to install an electrophile at C3 (e.g., acylation, alkylation). Yields are low, or the reaction stalls. Root Cause: The C4 substituent projects into the trajectory of the incoming electrophile at C3. Additionally, electronic deactivation (if C4 is EWG) reduces nucleophilicity at C3.

Troubleshooting Protocol A: Metal-Free Oxidative C3-Alkylation

Applicability: When standard Friedel-Crafts fails due to steric bulk.

Standard alkylations often fail because the transition state cannot accommodate the steric bulk of the catalyst and the C4-group. We recommend a Hydrogen Autotransfer (HA) strategy using Cs₂CO₃/Oxone. This method is resilient to C4-sterics because it proceeds via a radical/oxidative mechanism rather than a bulky Lewis-Acid complex.

Step-by-Step Protocol:

  • Reagents: 4-Substituted Indole (1.0 equiv), Alcohol coupling partner (e.g., benzyl alcohol, 1.2 equiv).

  • Catalyst System: Cs₂CO₃ (1.0 equiv) and Oxone® (0.1 equiv). Note: Oxone acts as a radical initiator/oxidant.

  • Solvent: Toluene (0.2 M).

  • Conditions: Heat to 110 °C in a sealed tube for 24h.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Why this works: The reaction avoids the formation of a crowded tetrahedral intermediate typical of Friedel-Crafts. The radical nature of the oxidative step is less sensitive to the peri-strain exerted by the C4 substituent.

Troubleshooting Protocol B: Enantioselective Michael Addition

Applicability: Installing chiral centers at C3 with a C4-blocker.

Using bulky metal catalysts (Cu, Zn) often fails here. Instead, use Chiral Phosphoric Acids (CPA) .

  • Recommendation: Use BINOL-derived phosphoric acids (TRIP or similar).

  • Mechanism: The catalyst activates the electrophile (e.g., nitroalkene) via H-bonding away from the steric wall of the indole C4 position.

  • Data Insight: 4-substituted indoles actually increase enantioselectivity in these reactions by locking the conformation of the substrate in the catalyst pocket, provided the catalyst is not too bulky.

Module 2: Accessing the C4 Position (C-H Activation)

The Problem: You need to install a substituent at C4, but standard electrophilic substitution hits C3, and lithiation hits C2. Root Cause: C4 is electronically deactivated and lacks a native "handle."

Strategy: The "Boomerang" Directing Group (DG)

To hit C4, you must anchor a catalyst at C3 and "swing" it around to C4. This requires a Directing Group (DG) at C3.[1]

Comparative Analysis of C4-Functionalization Methods

MethodDirecting Group (at C3)CatalystKey AdvantageLimitation
Rh(III) Catalysis Aldehyde, Ketone, Amide[Cp*RhCl₂]₂High turnover; versatile coupling partners (alkynes, alkenes).Requires expensive Rh; DG removal step needed.
Ir-Borylation None (Steric control)[Ir(OMe)(cod)]₂Direct access to boronic esters.Often gives mixture of C2/C7/C4 depending on ligand.
Metal-Free Borylation Pivaloyl (at N1 or C3)BBr₃Cost-effective ; highly selective for C4 (via C3-DG).Limited to borylation; requires anhydrous conditions.
Recommended Workflow: Rh(III)-Catalyzed C4-Alkylation

Protocol:

  • Substrate: Indole-3-carboxaldehyde (The aldehyde acts as the DG).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%).

  • Coupling Partner: Acrylate or Alkyne.

  • Conditions: DCE, 80–100 °C.

  • Mechanism: The carbonyl oxygen coordinates Rh, directing C-H activation specifically to the peri-C4 position.

  • Post-Modification: The C3-aldehyde can be decarbonylated (Rh-catalysis) or converted to other groups, leaving the C4-substituent intact.

Module 3: Cross-Coupling at C4 (The Halide Bottleneck)

The Problem: Oxidative addition of Pd into a C4-Halide bond is sluggish. Root Cause: The C4 position is "sandwiched" between the C3-H and C5-H, making it difficult for the bulky Pd(0) species to dock.

Solution: Ligand Engineering Do not use standard PPh₃ or dppf. You require ligands with specific "cone angles" that can insert into the hindered C4-X bond.

  • Top Pick: InAm-phos (Indole-Amide Phosphine) or SPhos .

  • Why: These biaryl phosphine ligands are designed to facilitate oxidative addition in sterically congested environments.

  • Protocol Adjustment:

    • Base: Switch from weak bases (K₂CO₃) to stronger, anhydrous bases like K₃PO₄ or CsF to accelerate the transmetallation step which often stalls in hindered systems.

    • Solvent: 1,4-Dioxane or t-Amyl alcohol (higher boiling points allow for the thermal energy needed to overcome the steric barrier).

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on your specific steric challenge.

IndoleLogic Start START: Define Indole Challenge CheckType Is the C4-Substituent Present or Needed? Start->CheckType Present Present: I have a 4-Sub Indole (Reaction blocked at C3) CheckType->Present Needed Needed: I need to make a 4-Sub Indole CheckType->Needed ReactionType What is the Desired Reaction? Present->ReactionType Alkylation C3-Alkylation ReactionType->Alkylation Michael Michael Addition ReactionType->Michael Coupling Cross-Coupling at C4-X ReactionType->Coupling Sol_Oxone USE: Cs2CO3/Oxone (Radical Mechanism avoids sterics) Alkylation->Sol_Oxone Sol_CPA USE: Chiral Phosphoric Acid (H-Bonding directs away from C4) Michael->Sol_CPA Sol_Ligand USE: SPhos or InAm-phos (High cone angle ligands) Coupling->Sol_Ligand AccessMethod Choose Access Method Needed->AccessMethod RhCat Rh(III) C-H Activation (Requires C3-DG) AccessMethod->RhCat BBr3 Metal-Free Borylation (Requires C3-Pivaloyl) AccessMethod->BBr3

Caption: Decision tree for selecting experimental conditions based on steric constraints at the Indole C4 position.

FAQ: Quick Troubleshooting

Q: I am trying to do a Vilsmeier-Haack formylation on 4-methylindole, but I get low yields. Why? A: The intermediate iminium salt is bulky. The 4-methyl group destabilizes the transition state at C3. Fix: Switch to using Dichloromethyl methyl ether (TiCl₄) as the formylating agent. The titanium acts as a chelator that can sometimes override the steric mismatch, or simply increase the reaction temperature to 60°C to overcome the activation energy barrier.

Q: Can I use the Bartoli reaction to make 4-substituted indoles? A: Generally, no . The Bartoli reaction (vinyl Grignard + nitroarene) is excellent for 7-substituted indoles (from ortho-substituted nitroarenes).[2][3] To get a 4-substituted indole, you would need a specific substitution pattern that often leads to aniline byproducts instead. We recommend the Leimgruber-Batcho synthesis or the Rh(III) C-H activation route described in Module 2.

Q: My Suzuki coupling at C4 works, but I get dehalogenation (reduction) of the starting material. A: This is a common side reaction in hindered couplings. It suggests your oxidative addition is slow, and the catalyst is engaging in beta-hydride elimination or reacting with the solvent. Fix: Use a catalyst precursor that activates quickly (e.g., Pd(dba)₂ instead of Pd(OAc)₂) and strictly exclude water/alcohols. Switch to 1,4-dioxane as solvent.

References

  • Rh(III)-Catalyzed C4-H Activation: L. Yang, et al. Rhodium(III)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions. Chem. Commun., 2014. Link

  • Metal-Free C3 Alkylation: J. A. McCubbin, et al. Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. ChemRxiv, 2023.[4] Link

  • Friedel-Crafts on 4-Substituted Indoles: M. Bandini, et al. Catalytic Asymmetric Reactions of 4-Substituted Indoles with Nitroethene. Chem. Eur. J., 2015. Link

  • Metal-Free C4-Borylation: Y. Xu, et al. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Acc.[1][5][6] Chem. Res., 2021.[1][7][8] Link

  • Sterically Hindered Cross-Coupling: C. M. So, et al. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. Org.[5][6][7][8] Biomol. Chem., 2022.[9] Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine

Introduction: Beyond the Spectrum, A Structural Confirmation In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum, A Structural Confirmation

In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological data stands. (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, a molecule featuring the privileged indole scaffold, represents a common structural motif whose precise regiochemistry is critical to its function. While mass spectrometry can confirm molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides the detailed atomic-level connectivity map required for absolute structural elucidation.

This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine. We will dissect the molecule into its constituent spin systems, predict the chemical shift, multiplicity, and integration of each proton, and explain the underlying principles of shielding, deshielding, and spin-spin coupling. Furthermore, we will compare this predicted spectrum with that of a constitutional isomer to demonstrate the diagnostic power of NMR in distinguishing between closely related structures.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule. The structure is composed of three key fragments: the 4-substituted indole ring, a benzylic-type methylene bridge, and an N-linked isobutyl group. Each of these fragments possesses distinct electronic properties that govern the resonance frequencies of its associated protons.

Below is a diagram of the molecule with each chemically distinct proton labeled. These labels will be used throughout the guide to correlate the structure with the spectral data.

Caption: Molecular structure of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Proton-by-Proton Analysis

The following analysis is based on established chemical shift principles and data from analogous structures.[1][2][3] All predictions are for a standard deuterated chloroform (CDCl₃) solvent; note that shifts can vary depending on the solvent and sample concentration.[2][4]

The Indole Ring Protons (δ 6.5 - 8.2 ppm)

The indole nucleus contains five protons whose chemical shifts and coupling patterns are highly diagnostic.

  • N1-H (Indole NH):

    • Predicted Shift (δ): 8.1 - 8.3 ppm

    • Multiplicity: Broad singlet (br s)

    • Integration: 1H

    • Expertise & Causality: This proton is attached to a nitrogen within an aromatic system, leading to significant deshielding. Its signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid in the solvent.

  • Aromatic Protons (H-5, H-6, H-7):

    • H-7 (δ ~ 7.25 ppm, d): This proton is ortho to the electron-rich pyrrole ring fusion, which shields it relative to other aromatic protons. It will appear as a doublet, coupled to H-6 with a typical ortho coupling constant (³J) of ~7-8 Hz.

    • H-5 (δ ~ 7.15 ppm, d): This proton is also an ortho proton and will appear as a doublet due to coupling with H-6 (³J ≈ 7-8 Hz). Its exact position is influenced by the C4-substituent.

    • H-6 (δ ~ 6.95 ppm, t or dd): Situated between H-5 and H-7, this proton is coupled to both. It will appear as a triplet (if J₅,₆ ≈ J₆,₇) or, more accurately, a doublet of doublets, with two ortho coupling constants.

  • Pyrrole Protons (H-2, H-3):

    • H-2 (δ ~ 7.05 ppm, t or dd): The chemical shift of the C2-proton in indoles is sensitive to substitution patterns.[5] It typically couples to the H-3 proton (³J ≈ 2-3 Hz) and the N1-H proton (³J ≈ 2-3 Hz), resulting in a triplet or a doublet of doublets.

    • H-3 (δ ~ 6.50 ppm, t or d): This proton is adjacent to the electron-donating nitrogen and typically appears at a higher field than H-2. It couples to H-2 (³J ≈ 2-3 Hz). A small, long-range coupling to the methylene protons at C8 might occur but is often unresolved, resulting in a triplet-like signal.

The Aliphatic Chain Protons (δ 0.9 - 4.0 ppm)
  • C8-H₂ (Methylene Bridge):

    • Predicted Shift (δ): 3.9 - 4.1 ppm

    • Multiplicity: Singlet (s)

    • Integration: 2H

    • Expertise & Causality: These protons are in a "benzylic" position, attached to a carbon adjacent to the aromatic indole ring, which deshields them significantly. They are expected to appear as a sharp singlet, as coupling to the distant H-3 and the exchanging N2-H is unlikely to be resolved.

  • N2-H (Amine NH):

    • Predicted Shift (δ): 1.5 - 2.5 ppm (highly variable)

    • Multiplicity: Broad singlet (br s)

    • Integration: 1H

    • Expertise & Causality: The chemical shift of secondary amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The signal is often very broad and can sometimes be difficult to distinguish from the baseline.

  • C1'-H₂ (Isobutyl Methylene):

    • Predicted Shift (δ): 2.55 ppm

    • Multiplicity: Doublet (d)

    • Integration: 2H

    • Expertise & Causality: These protons are adjacent to the single methine proton (H-2'), and thus are split into a doublet with a ³J value of approximately 7 Hz.

  • C2'-H (Isobutyl Methine):

    • Predicted Shift (δ): 1.80 ppm

    • Multiplicity: Multiplet (m) or nonet

    • Integration: 1H

    • Expertise & Causality: This single proton is coupled to eight neighboring protons: the two C1'-H₂ protons and the six C3' methyl protons. According to the n+1 rule, this would ideally result in a nonet (a nine-line pattern). In practice, this often appears as a complex multiplet due to similar coupling constants.

  • C3'-H₆ (Isobutyl Methyls):

    • Predicted Shift (δ): 0.95 ppm

    • Multiplicity: Doublet (d)

    • Integration: 6H

    • Expertise & Causality: The two methyl groups are chemically equivalent. They are coupled to the single methine proton (H-2'), resulting in a strong doublet signal integrating to six protons. This is a characteristic signature of an isobutyl group.[6]

Data Summary Table
Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant(s) (J, Hz)
N1-H8.1 - 8.3Broad Singlet (br s)1H-
H-7~ 7.25Doublet (d)1H³J ≈ 7-8
H-5~ 7.15Doublet (d)1H³J ≈ 7-8
H-2~ 7.05Triplet (t) or dd1H³J ≈ 2-3
H-6~ 6.95Triplet (t) or dd1H³J ≈ 7-8
H-3~ 6.50Triplet (t)1H³J ≈ 2-3
C8-H₂3.9 - 4.1Singlet (s)2H-
C1'-H₂~ 2.55Doublet (d)2H³J ≈ 7
N2-H1.5 - 2.5Broad Singlet (br s)1H-
C2'-H~ 1.80Multiplet (m)1H³J ≈ 7
C3'-H₆~ 0.95Doublet (d)6H³J ≈ 7

Comparative Analysis: Distinguishing the 4-Substituted Isomer from a 7-Substituted Isomer

The true diagnostic power of ¹H NMR is revealed when comparing potential isomers. Consider the synthesis of this compound; a common side product could be the isomeric (1H-Indol-7-ylmethyl)(2-methylpropyl)amine. While mass spectrometry would yield an identical mass, their ¹H NMR spectra would be definitively different, particularly in the aromatic region.

G cluster_0 4-Substituted Isomer (Target) cluster_1 7-Substituted Isomer (Alternative) cluster_2 Shared Signals a Aromatic Region (δ 6.9-7.3 ppm) - H-5: Doublet - H-6: Triplet / dd - H-7: Doublet - Clear, predictable pattern c Indole NH, H-2, H-3 Isobutyl Group Signals (Largely similar chemical shifts) a->c Differentiation Point b Aromatic Region (δ 7.0-7.7 ppm) - H-4: Doublet - H-5: Triplet / dd - H-6: Doublet - More complex, overlapping multiplet b->c Differentiation Point

Caption: Logical flow comparing spectral features of regioisomers.

  • Target (4-Substituted): As detailed above, the aromatic region would show a relatively clean pattern: two doublets (H-5, H-7) and a triplet/dd (H-6). The key is the three adjacent protons on the benzene portion of the indole.

  • Isomer (7-Substituted): In this isomer, the substituent is at C-7. The remaining aromatic protons (H-4, H-5, H-6) would also form a three-proton spin system. H-4 and H-6 would be doublets, and H-5 would be a triplet/dd. However, the electronic environment is drastically different. The C-7 position is adjacent to the electron-rich pyrrole nitrogen, and placing the bulky substituent there would cause significant steric and electronic perturbations, leading to different chemical shifts for the entire aromatic system compared to the 4-substituted isomer. This difference in the coupling pattern and chemical shifts in the aromatic region provides an unmistakable fingerprint for each isomer.

Standardized Experimental Protocol for Data Acquisition

To obtain a high-quality spectrum for comparison against these predictions, a rigorous and standardized protocol is essential.[7]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6 - 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

2. Spectrometer Setup and Data Acquisition (400 MHz Example):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.

  • Acquire a standard ¹H NMR spectrum using the following parameters:

    • Pulse Program: zg30 (standard 30-degree pulse)
    • Spectral Width: -2 to 12 ppm
    • Acquisition Time: ~4 seconds
    • Relaxation Delay (d1): 2 seconds
    • Number of Scans: 16 (adjust as needed for signal-to-noise)
    • Temperature: 298 K (25 °C)

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to ensure all peaks are in positive absorptive mode.

  • Apply baseline correction to achieve a flat baseline across the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and analyze the multiplicity and coupling constants of the peaks.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

The ¹H NMR spectrum of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine provides a wealth of structural information. The characteristic signals of the isobutyl group (a 6H doublet and a 1H multiplet), the distinct coupling pattern of the three adjacent aromatic protons (H-5, H-6, H-7), and the chemical shifts of the pyrrole and methylene bridge protons collectively serve as a unique fingerprint. By comparing the acquired experimental data to this detailed analysis, researchers can confidently confirm the identity and regiochemistry of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.

References

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from a specific ResearchGate publication, as search results do not provide a stable direct link.
  • Scientist Channel. (2025, February 22).
  • Plieninger, H. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(12), 2913-2916.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-386.
  • Royal Society of Chemistry. (2019).
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... [Image].
  • ATB (Automated Topology Builder). (n.d.). Isobutylamine | C4H11N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-methyl-1-propyl-1H-indol-5-amine.

Sources

Comparative

HPLC method development for (1H-Indol-4-ylmethyl)(2-methylpropyl)amine purity

HPLC Method Development Strategy: Purity Analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine Executive Summary & Strategic Verdict For the purity analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine , a secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Strategy: Purity Analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine

Executive Summary & Strategic Verdict

For the purity analysis of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine , a secondary amine with a hydrophobic indole core, standard silica-based C18 methods often fail due to severe peak tailing caused by silanol interactions.

The Superior Approach: A High-pH Reversed-Phase (RP) method utilizing Hybrid Particle Technology (e.g., BEH or CSH C18) is the recommended gold standard. This approach suppresses the ionization of the basic amine (keeping it neutral), which drastically improves peak symmetry, increases retention, and maximizes loadability compared to traditional low-pH acidic methods.

Compound Profiling & Chromatographic Challenges

FeatureChemical CharacteristicChromatographic Impact
Core Structure Indole RingStrong UV absorption (220 nm, 280 nm); Hydrophobic retention.
Functional Group Secondary Amine (Isobutyl)High pKa (~9.5–10.5). Protonated at neutral/acidic pH.
Risk Factor Nitrogen Lone PairStrong interaction with residual silanols on silica columns

Tailing .
Stability Indole MoietySusceptible to oxidation; requires antioxidants or fresh prep.

Method Development Decision Matrix

The following decision tree outlines the logical pathway for selecting the optimal stationary and mobile phases based on the compound's basicity.

MethodDecisionTree Start Start: (1H-Indol-4-ylmethyl)(2-methylpropyl)amine CheckPKa Analyze pKa (~9.5) Start->CheckPKa LowPH Option A: Low pH (pH 2-3) (Formic Acid / TFA) CheckPKa->LowPH Traditional HighPH Option B: High pH (pH 10-11) (NH4OH / Bicarbonate) CheckPKa->HighPH Modern (Recommended) SilanolIssue Risk: Silanol Interaction (Cation Exchange) LowPH->SilanolIssue ResultA Result: Peak Tailing Requires Ion-Pairing or Base-Deactivated Col SilanolIssue->ResultA NeutralState Analyte is Neutral (Uncharged) Hydrophobic Retention Dominates HighPH->NeutralState ResultB Result: Sharp Peaks, High Efficiency *REQUIRES Hybrid Column* NeutralState->ResultB

Caption: Decision tree comparing Low pH vs. High pH strategies for basic indole amines.

Comparative Analysis: Performance Guide

This section objectively compares the three primary method candidates.

Candidate A: Traditional Acidic (Formic Acid)
  • Column: Standard C18 (3.5 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/ACN.

  • Mechanism: Analyte is fully protonated (

    
    ). Repulsion from positively charged silanols (at pH 2) helps, but some interaction persists.
    
  • Verdict: Acceptable for screening, but often yields tailing factors > 1.5.[2]

Candidate B: Ion-Pairing (TFA)
  • Column: C18.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA forms an ion pair with the amine, masking the charge.

  • Verdict: Good peak shape, but TFA suppresses MS signal (if LC-MS is needed) and is difficult to wash out of columns.

Candidate C: High pH (Ammonium Hydroxide)
  • Column: Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH).

  • Mobile Phase: 10mM Ammonium Hydroxide (pH 10.5).

  • Mechanism: Analyte is deprotonated (

    
    ). No ionic interaction with silanols.
    
  • Verdict: Superior. Best peak shape, highest resolution.

Representative Performance Data
ParameterMethod A (Formic Acid/C18)Method B (TFA/C18)Method C (High pH/Hybrid C18)
USP Tailing Factor (

)
1.6 - 2.2 (Poor)1.1 - 1.3 (Good)1.0 - 1.1 (Excellent)
Theoretical Plates (

)
~8,000~12,000>15,000
Retention (

)
Low (Elutes early)MediumHigh (Better impurity separation)
MS Compatibility ExcellentPoor (Suppression)Good (Negative mode favored)
Column Lifetime HighHighRequires pH-stable column

Recommended Protocol: High pH Hybrid Method

This protocol is designed to be self-validating and robust for purity assessment.

Materials
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Settings
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Detection: UV @ 280 nm (Indole specific) and 220 nm (General amide/amine).

  • Injection Volume: 2 - 5 µL.

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.00955Initial
1.00955Hold
10.00595Linear
12.00595Wash
12.10955Re-equilibrate
15.00955End

Experimental Workflow & Validation

The following workflow ensures data integrity and proper sample handling, critical for indole derivatives which can degrade.

Workflow SamplePrep Sample Prep Dissolve in 50:50 ACN:Water Stability Stability Check Inject @ T=0 and T=24h SamplePrep->Stability Protect from Light SystemSuit System Suitability (Resolution > 2.0, Tailing < 1.2) Stability->SystemSuit Analysis Purity Analysis Integrate Area % SystemSuit->Analysis

Caption: Workflow emphasizing stability checks for indole-based amines.

Troubleshooting Guide
  • Double Peaks?

    • Cause: Sample solvent mismatch.[3]

    • Fix: Ensure sample diluent matches the initial mobile phase (e.g., 5% ACN in buffer) if injection volume is high.

  • Brown Discoloration?

    • Cause: Oxidation of the indole ring.

    • Fix: Add 0.1% Ascorbic acid or Sodium Metabisulfite to the sample diluent; use amber vials.

  • Retention Shift?

    • Cause: pH drift in Mobile Phase A (Ammonium Bicarbonate is volatile).

    • Fix: Prepare Mobile Phase A daily and cap bottles tightly.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of basic compounds in high performance liquid chromatography using basic mobile phases. Journal of Chromatography A. Link

  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link

  • Neue, U. D., et al. (2001). Peak tailing and retention behavior of basic compounds on reversed-phase columns.[4][5] Journal of Chromatography A. Link

Sources

Validation

Comparative Binding Dynamics: Indole-4- vs. Indole-5-Methanamine Derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary In the rational design of serotonergic modulators, the indole scaffold remains t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the rational design of serotonergic modulators, the indole scaffold remains the privileged core. However, the positional isomerism of the basic amine side chain—specifically shifting from the C5 to the C4 position—dramatically alters the pharmacological profile. This guide objectively compares Indole-4-methanamine and Indole-5-methanamine derivatives, focusing on their differential binding affinities at 5-HT


 and 5-HT

receptors.

Key Takeaway: Indole-4-methanamine derivatives function as rigidified bioisosteres of the folded tryptamine conformation, often driving high affinity and selectivity for the 5-HT


 receptor  (associated with neuroplasticity and psychedelic effects). Conversely, Indole-5-methanamine derivatives mimic the extended conformation, favoring 5-HT

interactions (associated with anxiolytic and antimigraine efficacy).
Structural Analysis & Vector Logic

The fundamental difference lies in the vector orientation of the basic amine, which dictates the ligand's ability to engage specific residues within the orthosteric binding pocket (OBP).

FeatureIndole-4-methanamine DerivativesIndole-5-methanamine Derivatives
Vector Orientation Points "up/back" towards TM5 and ECL2.Points "out/lateral" towards TM5 and TM6.
Tryptamine Mimicry Mimics the folded (intramolecular H-bonded) conformer of serotonin.Mimics the extended (anti) conformer of serotonin.
Steric Profile High steric pressure; requires specific pocket depth (e.g., 5-HT

).
Lower steric pressure; fits narrower pockets (e.g., 5-HT

subtypes).
Key Interaction Often engages Asp3.32 (salt bridge) while stabilizing the toggle switch (Trp6.48) in an active state.Engages Asp3.32 but often fails to stabilize the active state of 5-HT

as effectively.
Visualization: Structural Isomerism & Receptor Fit

The following diagram illustrates how positional isomerism dictates receptor subtype selectivity.

Indole_Binding_Logic cluster_0 Ligand Scaffolds cluster_1 Bioactive Conformation cluster_2 Receptor Selectivity Indole4 Indole-4-methanamine (C4-Substituted) Folded Mimics 'Folded' Tryptamine (H-bond to C4) Indole4->Folded Rigid Analog Indole5 Indole-5-methanamine (C5-Substituted) Extended Mimics 'Extended' Tryptamine (Linear Vector) Indole5->Extended Rigid Analog HT2A 5-HT2A Receptor (Psychedelic/Plasticity) Folded->HT2A High Affinity (Selectivity > 25x) HT1A 5-HT1A Receptor (Anxiolytic/Thermoreg) Folded->HT1A Low/Moderate Affinity Extended->HT2A Moderate Affinity Extended->HT1A High Affinity (Balanced Profile)

Caption: Positional isomerism at C4 vs C5 dictates the mimicry of tryptamine rotamers, steering selectivity toward 5-HT2A or 5-HT1A pathways.

Comparative Binding Affinity Data[1][2][3]

The following data summarizes trends observed in structure-activity relationship (SAR) studies involving indolealkylamines. While absolute


 values vary by specific N-substitution (e.g., dimethyl, benzyl), the relative trends remain consistent.
Table 1: Receptor Binding Profiles (

Range)
Target ReceptorIndole-4-methanamine AnalogsIndole-5-methanamine AnalogsInterpretation
5-HT

High Affinity (1 – 50 nM)Moderate Affinity (50 – 300 nM)C4 substitution favors the 5-HT

active state, often acting as a partial or full agonist.
5-HT

Low/Moderate Affinity (> 100 nM)High Affinity (1 – 20 nM)C5 substitution aligns with the 5-HT

pocket, which accommodates extended ligands (e.g., F13714 analogs).
5-HT

High Affinity (< 10 nM)Moderate AffinityC4-aminoethyl derivatives have shown surprisingly high potency at 5-HT

, often exceeding C5 analogs.
Selectivity 5-HT

Selective
(up to 380-fold vs 1A)
Non-Selective or 5-HT

biased
C4 provides a "cleaner" 5-HT

profile; C5 often hits multiple subtypes (pan-agonist).

Critical Insight: The addition of a 4-hydroxyl group to tryptamine (psilocin) or a 4-methanamine group drastically increases 5-HT


 affinity compared to the unsubstituted or 5-substituted counterparts. This is attributed to an intramolecular hydrogen bond (in 4-OH) or electrostatic interaction (in 4-methanamine) that stabilizes the ligand in a conformation preferred by the 5-HT

receptor.
Mechanistic Insights & Causality
Why Indole-4-methanamine Binds 5-HT

Better

Docking studies reveal that the 5-HT


 receptor has a unique "slot" near Transmembrane Helix 5 (TM5).
  • Steric Fit: The C4-substituent fills a hydrophobic cleft that is otherwise empty when C5-substituted ligands bind.

  • Electronic Engagement: The amine at C4 is positioned to interact with Ser5.46 or equivalent residues in TM5, stabilizing the receptor in an active conformation (Gq-coupling).

  • Conformational Restriction: By locking the amine vector at C4, the molecule avoids the entropic penalty of "folding" into the bioactive state, leading to higher affinity (lower

    
    ).
    
Why Indole-5-methanamine Binds 5-HT

Better

The 5-HT


 receptor pocket is deeper and narrower.
  • Linear Topology: The C5-vector creates a linear, rod-like molecule that slides effectively into the deep 5-HT

    
     pocket.
    
  • Triptan Similarity: This substitution pattern mimics the "triptan" class (e.g., sumatriptan), which are 5-HT

    
     agonists. The 5-position is ideal for reaching the serine residues deep in the orthosteric site without clashing with the extracellular loops.
    
Experimental Protocol: Radioligand Binding Assay

To verify these affinities in your own lab, use the following standardized membrane preparation and competition binding protocol.

Workflow Diagram

Binding_Assay_Workflow Step1 Step 1: Membrane Prep (HEK293 expressing 5-HT2A or 5-HT1A) Step3 Step 3: Incubation Membrane + Radioligand + Competitor (60 min @ 25°C) Step1->Step3 Step2 Step 2: Ligand Dilution (10^-10 M to 10^-5 M) Step2->Step3 Step4 Step 4: Filtration (GF/B filters, PEI treated) Step3->Step4 Step5 Step 5: Scintillation Counting (Measure CPM) Step4->Step5 Step6 Step 6: Data Analysis (Non-linear regression -> Ki) Step5->Step6

Caption: Standardized Radioligand Competition Assay workflow for determining Ki values.

Detailed Methodology
  • Membrane Preparation: Transfect HEK293 cells with human 5-HT

    
     or 5-HT
    
    
    
    cDNA. Harvest cells, homogenize in ice-cold Tris-HCl (50 mM, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.
  • Radioligands:

    • For 5-HT

      
      : Use 
      
      
      
      -Ketanserin (Antagonist) or
      
      
      -DOI (Agonist). Note: Agonist radioligands are preferred for differentiating 4- vs 5-substituted efficacy.
    • For 5-HT

      
      : Use 
      
      
      
      -8-OH-DPAT.
  • Competition Assay:

    • Incubate 50 µg membrane protein with radioligand (

      
       concentration) and varying concentrations of the Indole-methanamine derivative (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl

      
      , 0.1% Ascorbic acid (to prevent oxidation).
      
    • Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Analysis: Fit data to a one-site competition model using GraphPad Prism to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Conclusion

The choice between Indole-4-methanamine and Indole-5-methanamine is a choice between selectivity and breadth .

  • Choose Indole-4-methanamine if your goal is to target 5-HT

    
     receptors for psychoplastogen or psychedelic research, or to explore 5-HT
    
    
    
    modulation.
  • Choose Indole-5-methanamine if you are developing classic anxiolytics, antidepressants, or antimigraine agents targeting the 5-HT

    
     family.
    
References
  • Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Source: National Institutes of Health (PubMed) Citation: Psychopharmacology, 1999. This study establishes the 25-380 fold selectivity of 4-substituted indoles for 5-HT2A over 5-HT1A.

  • N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. Source: Journal of Medicinal Chemistry Citation: J. Med.[1] Chem., 2000. Discusses the high affinity of 4-(aminoethyl)indoles at 5-HT6 receptors and the structural preference for the 4-position vector.

  • Binding and functional structure-activity similarities of 4-substituted analogues at 5-HT2A receptors. Source: National Institutes of Health (PMC) Citation: Neuropharmacology, 2015. Explores the SAR of 4-substituted ligands and their correlation with 5-HT2A affinity.

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives. Source: National Institutes of Health (PMC) Citation: Frontiers in Pharmacology, 2023. Provides comparative data on 5-substituted tryptamines and their receptor selectivity profiles.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine using LC-MS

Introduction: The Imperative of Purity in Novel Molecule Development In the landscape of drug discovery and chemical research, the synthesis of novel molecular entities such as (1H-Indol-4-ylmethyl)(2-methylpropyl)amine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Novel Molecule Development

In the landscape of drug discovery and chemical research, the synthesis of novel molecular entities such as (1H-Indol-4-ylmethyl)(2-methylpropyl)amine represents a critical first step. This compound, featuring a reactive indole core and a secondary amine, holds potential for various applications. However, its ultimate utility and safety are fundamentally dependent on its purity. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can significantly impact a compound's biological activity, toxicity, and stability.[1] Therefore, rigorous analytical validation is not merely a quality control measure but a cornerstone of scientific integrity and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine. We will explore the causality behind experimental choices, present a detailed analytical protocol, and objectively compare LC-MS with alternative methodologies like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Power of Synergy: Why LC-MS is the Gold Standard for Purity Analysis

For the analysis of novel compounds, no technique is more powerful than the combination of liquid chromatography and mass spectrometry.[2][3] LC-MS offers a dual-pronged approach: the LC component separates the primary compound from even trace-level impurities based on their physicochemical properties, while the MS component provides highly sensitive detection and, crucially, mass information.[4] This ability to determine the mass-to-charge ratio (m/z) of an impurity is invaluable, as it offers direct clues to its identity and structure, a feat impossible with conventional detectors.[3]

For a molecule like (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, this is particularly advantageous. Potential impurities could include isomers, unreacted starting materials, or dimers formed during synthesis. LC-MS can effectively separate these components and provide the mass evidence needed to identify them, ensuring a comprehensive purity profile.

Experimental Protocol: A Validated LC-MS Method for Purity Determination

The following protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] The logic is to establish a method that is specific, sensitive, and robust for its intended purpose.

Workflow for LC-MS Purity Validation

cluster_prep Phase 1: Preparation & Method Development cluster_analysis Phase 2: Data Acquisition & Processing cluster_validation Phase 3: Validation & Reporting prep Sample & Standard Preparation dev LC-MS Method Development prep->dev Initial Screening acq LC-MS Data Acquisition (Full Scan) dev->acq Optimized Method proc Chromatogram Processing (Peak Integration) acq->proc calc Purity Calculation (% Area) proc->calc val Method Validation (Specificity, LOQ) calc->val Verify Performance report Final Purity Report val->report

Caption: Workflow for LC-MS Purity Validation of a Novel Compound.

Materials and Reagents
  • (1H-Indol-4-ylmethyl)(2-methylpropyl)amine: Synthesized batch for analysis.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Optima LC-MS grade formic acid.

  • Equipment: Calibrated analytical balance, volumetric flasks, autosampler vials.

Sample Preparation

The primary cause for variability in results often stems from inconsistent sample preparation. The goal here is complete dissolution and accurate concentration.

  • Stock Solution: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

  • Dissolution: Dissolve the compound in methanol and bring it to volume to create a 1 mg/mL stock solution. Ensure complete dissolution using sonication if necessary.

  • Working Solution: Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL. This concentration is typically sufficient for detecting impurities at the 0.05-0.1% level without saturating the detector with the main peak.

Chromatographic and Mass Spectrometric Conditions

The choice of a C18 column is based on the moderately non-polar nature of the indole and isobutyl groups. The acidic mobile phase (formic acid) serves a dual purpose: it protonates the secondary amine, leading to better peak shape and enhancing ionization efficiency in positive ESI mode.

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µmStandard for retaining and separating moderately polar to non-polar compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min.A wide gradient ensures the elution of potential impurities with a broad range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 2 µLSmall volume to prevent peak distortion and column overload.
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MSHigh-resolution mass analyzer for accurate mass measurement and impurity identification.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for ionizable molecules like amines.[9] Positive mode targets the protonated [M+H]⁺ ion.
Scan Range m/z 100 - 1000Covers the expected molecular ion (~203.15 Da) and potential higher mass impurities (e.g., dimers).
Key MS Parameters Capillary Voltage: 3.5 kV; Gas Temp: 325 °C; Gas Flow: 8 L/minTypical starting parameters for ESI, to be optimized for maximum signal intensity.
Data Analysis and Purity Calculation
  • Total Ion Chromatogram (TIC): Integrate all peaks in the TIC that are above a pre-defined threshold (e.g., 0.05% of the main peak area).

  • Purity Calculation (Area Percent): The purity is calculated as the percentage of the main peak's area relative to the total area of all integrated peaks.

    • Purity % = (Area of Main Peak / Sum of Areas of All Peaks) × 100

  • Impurity Identification: For any detected impurity, extract the mass spectrum. The accurate mass of the [M+H]⁺ ion can be used to propose an elemental formula, providing critical information for structural elucidation.

This method must be validated according to ICH Q2(R1) guidelines, focusing on specificity (ensuring peaks are well-resolved), and establishing a Limit of Quantitation (LOQ) to define the sensitivity for impurity detection.[5][10][11]

Alternative Methodologies: A Comparative Analysis

While LC-MS is a superior tool for investigational work, other techniques are prevalent in research and quality control environments. The choice of method is often dictated by the specific analytical objective.

Decision Logic for Selecting an Analytical Technique

start What is the Analytical Goal? q1 Need to Identify Unknown Impurities? start->q1 Investigation q2 Routine QC of Known Impurities? start->q2 Routine q3 Assign Primary Purity to a Reference Standard? start->q3 Certification lcms Use LC-MS q1->lcms Yes hplcuv Use HPLC-UV q1->hplcuv No q2->lcms No (Overkill) q2->hplcuv Yes q3->lcms No (Not a Primary Method) qnmr Use qNMR q3->qnmr Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of most analytical labs.[12] The indole moiety in our target compound has a strong UV chromophore, making it well-suited for this technique.[13][14][15]

  • Experimental Protocol: The chromatographic conditions would be nearly identical to the LC-MS method. Instead of an MS detector, a Diode Array Detector (DAD) or UV detector would be used.

    • Detection: Monitor at a wavelength of maximum absorbance for the indole ring, typically around 280 nm.[13][16] A DAD is preferable as it can acquire spectra across a range, helping to assess peak purity and detect co-eluting impurities with different UV spectra.

  • Causality & Limitations: This method is robust, cost-effective, and excellent for quantifying known impurities against a reference standard. However, its primary limitation is that it provides no structural information. An unknown peak is just a peak; its identity cannot be determined. Furthermore, any impurity lacking a UV chromophore will be completely invisible.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary ratio method, meaning it can determine purity without needing a chemically identical reference standard of the analyte.[17][18] Instead, it uses a certified internal standard of a different, unrelated compound.[19][20] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, making it inherently quantitative.[21]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh ~15 mg of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This is critical and requires a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) to ensure all protons fully relax between scans, which is essential for accurate integration.

    • Data Analysis: Identify a well-resolved, unique signal for the analyte and a signal for the internal standard. Calculate purity using the following equation: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.[18]

  • Causality & Limitations: qNMR is unparalleled for assigning the purity of a reference standard. It is blind to chromatography and can detect impurities that might not elute from an LC column. However, it is less sensitive than LC-MS, requires a significantly larger amount of sample, and can be compromised by peak overlap in complex mixtures.

Comparative Summary of Purity Validation Techniques

FeatureLC-MSHPLC-UVqNMR
Selectivity/Specificity Very High (Chromatography + Mass)High (Chromatography)Moderate to High (Depends on spectral resolution)
Sensitivity (Typical LOQ) Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Low (~0.1% w/w, requires mg of sample)[18]
Quantitative Accuracy Good (Requires response factor correction for highest accuracy)Excellent (With specific reference standards)Excellent (Primary method, high accuracy)[17][19]
Impurity Identification Excellent (Provides accurate mass for structural elucidation)None (Provides only retention time and UV spectrum)Good (Provides structural information on detected impurities)
Throughput HighHighLow
Cost & Complexity HighLow to ModerateHigh
Sample Amount Required Low (µg)Low (µg)High (mg)[18]

Conclusion

For the comprehensive purity validation of a novel compound like (1H-Indol-4-ylmethyl)(2-methylpropyl)amine , LC-MS is the superior and most informative technique. Its unique combination of high-resolution separation and mass-based detection provides the specificity, sensitivity, and identification capabilities required for thorough characterization during research and development.[2][4]

HPLC-UV serves as a robust, cost-effective alternative for routine quality control once impurity profiles are well-established and reference standards are available. qNMR , while less sensitive, offers unparalleled accuracy for the absolute purity assignment of reference materials, acting as an orthogonal, primary method that complements chromatography-based techniques.[17][20]

Ultimately, a multi-faceted approach is often the most rigorous. Using LC-MS for initial impurity profiling and identification, followed by HPLC-UV for routine testing and qNMR for reference standard certification, provides a self-validating and scientifically sound strategy for ensuring the purity and quality of any new chemical entity.

References

  • Title: qNMR for Purity Determination in Pharmaceuticals - RSSL Source: RSSL URL: [Link]

  • Title: What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Source: JEOL Ltd. URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: Emery Pharma URL: [Link]

  • Title: Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink Source: SynThink URL: [https://www.synthink.co.in/structure-elucidation-of-unknown-impurity-using-lc-ms-ms-in-pharmaceuticals.html]([Link] impurity-using-lc-ms-ms-in-pharmaceuticals.html)

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Identity and Purity - Small Molecules - Pacific BioLabs Source: Pacific BioLabs URL: [Link]

  • Title: Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System - Shimadzu Source: Shimadzu URL: [Link]

  • Title: Conditions for LC-MS/MS analysis of indole species. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: Agilent URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues - Hilaris Publisher Source: Hilaris Publisher URL: [Link]

  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC - SciSpace Source: SciSpace URL: [Link]

  • Title: Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd Source: Scribd URL: [Link]

  • Title: Characterization of alkaloids in bark extracts of Geissospermum vellosii by HPLC-UV-diode array-multistage high - UniTo Source: UniTo URL: [Link]

  • Title: A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars - MDPI Source: MDPI URL: [Link]

  • Title: Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: An impurity of anastrozole intermediate, and uses thereof - Google Patents Source: Google Patents URL

Sources

Validation

Comparative UV-Vis Profiling: (1H-Indol-4-ylmethyl)(2-methylpropyl)amine

This guide provides a technical analysis of the UV-Vis absorption characteristics of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine , a specific indole derivative often utilized as a building block in the synthesis of CNS-ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption characteristics of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine , a specific indole derivative often utilized as a building block in the synthesis of CNS-active agents (e.g., serotonin receptor modulators).

Due to the lack of widely published experimental spectra for this specific intermediate, this guide employs a Comparative Structural Analysis methodology.[1] By benchmarking against the well-characterized 4-methylindole and Indole standards, we derive the spectroscopic profile based on established electronic transition principles.

Executive Summary & Structural Basis

The UV-Vis absorption profile of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine is dominated by the indole aromatic core. Crucially, the amine nitrogen is separated from the aromatic ring by a methylene (


) bridge.
  • Chromophore: Indole ring (benzopyrrole).

  • Electronic Effect: The 4-position substituent is an alkyl group (aminomethyl). Unlike a direct 4-amino substituent, the methylene bridge insulates the nitrogen lone pair from the aromatic

    
    -system.
    
  • Result: The spectrum mimics that of 4-methylindole rather than 4-aminoindole. It exhibits the characteristic fine structure of the indole

    
     and 
    
    
    
    transitions, with a slight bathochromic (red) shift relative to unsubstituted indole due to the inductive (
    
    
    ) effect of the alkyl chain.[1]
Structural Comparison Logic

The following diagram illustrates the structural homology used to predict the absorption maxima.

StructuralAnalysis Indole Reference: Indole (Unsubstituted) λmax ≈ 279 nm MethylIndole Proxy: 4-Methylindole (Direct Alkyl Analog) λmax ≈ 282 nm Indole->MethylIndole + Alkyl Group (Inductive Effect) Target Target: (1H-Indol-4-ylmethyl)... (Insulated Amine) Predicted λmax ≈ 282-284 nm MethylIndole->Target + Amine Extension (No Conjugation Change)

Figure 1: Structural relationship establishing 4-methylindole as the primary spectroscopic proxy.

Predicted Absorption Maxima & Data Comparison

The following table contrasts the target molecule with its structural anchors. Data is standardized for Methanol (MeOH) or Ethanol (EtOH) solvents.

CompoundPrimary

(nm)
Secondary

(nm)
Shoulder (nm)Extinction Coeff. (

)
Transition Type
Indole (Ref) 272279287~5,500 - 6,000

(

)
4-Methylindole 275282 291~6,500 - 8,000

(Hyperconjugation)
Target Molecule 275 - 277 282 - 284 291 - 293 ~7,000 - 8,500

Key Spectral Features
  • The 282 nm Peak: This is the diagnostic absorbance maximum. The 4-alkyl substitution typically shifts the indole maximum from ~279 nm to ~282 nm.

  • The Shoulder (~291 nm): Indoles exhibit a characteristic shoulder on the red edge of the main peak. This is preserved in the target structure.

  • Lack of Broadening: Unlike 4-aminoindole (which absorbs >300 nm due to resonance), the target will maintain sharp, defined bands because the amine is non-conjugated.[1]

Experimental Protocol for Validation

To empirically verify these values, use the following self-validating protocol. This method minimizes solvatochromic errors and ensures linearity.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol (Cut-off < 205 nm) or Ethanol.[2] Avoid Acetone (absorbs < 330 nm).[1]

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Glass/Plastic absorb UV.[1]

Step-by-Step Workflow

Protocol Start Start: 1 mg Target Compound Stock Prepare Stock Solution 1 mg in 10 mL MeOH (Conc ≈ 0.5 mM) Start->Stock Dilute Dilution Series Prepare 10, 25, 50 µM samples Stock->Dilute Blank Baseline Correction Run pure MeOH blank Dilute->Blank Measure Scan 220 nm - 400 nm Blank->Measure Check Linearity Check Does Abs @ 282nm follow Beer's Law? Measure->Check Check->Dilute No (Saturation) Result Determine λmax & ε Check->Result Yes

Figure 2: Experimental workflow for determining UV-Vis maxima.

Critical Considerations
  • Concentration: Indoles have high extinction coefficients (

    
    ). A concentration of 20-50 µM  is ideal to keep Absorbance (A) between 0.1 and 1.0.
    
  • pH Sensitivity: The indole NH is very weakly acidic (pKa ~17), but the side chain amine is basic (pKa ~9-10).

    • Neutral MeOH: The spectrum reflects the neutral indole and protonated/neutral amine mix (amine state has negligible effect on UV).

    • Acidic Conditions: Adding trace HCl ensures the side chain is protonated (

      
      -Isobutyl), preventing any potential aggregation, but will not significantly shift the 
      
      
      
      .[1]

Discussion: Why Not 4-Aminoindole?

It is a common error to confuse 4-aminomethyl indoles with 4-amino indoles.

  • 4-Aminoindole: The Nitrogen is attached directly to the ring. The lone pair donates into the

    
    -system, raising the HOMO energy significantly.[1] Result: 
    
    
    
    shifts to 300-320 nm .
  • Target (4-Aminomethyl): The Nitrogen is separated by a Carbon. The "insulator" prevents resonance. The UV spectrum remains "Indole-like."

References

  • Indole UV Data: NIST Chemistry WebBook, SRD 69. Indole UV-Vis Spectrum.[3][4] Link

  • 4-Substituted Indoles: Zhang, X., et al. (2021).[1] "Tuning the Electronic Transition Energy of Indole via Substitution." PMC/NIH. Link

  • 4-Methylindole Properties: PubChem Compound Summary for CID 85282. Link

  • Solvent Effects: Reichardt, C. (2003).[5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[5] (Standard reference for solvatochromism).

Sources

Comparative

Definitive Guide: Reference Standards for (1H-Indol-4-ylmethyl)(2-methylpropyl)amine Analysis

Executive Summary In the landscape of indole-based pharmaceutical development, the secondary amine (1H-Indol-4-ylmethyl)(2-methylpropyl)amine (hereafter referred to as IMP-4-ISO ) represents a critical structural motif....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of indole-based pharmaceutical development, the secondary amine (1H-Indol-4-ylmethyl)(2-methylpropyl)amine (hereafter referred to as IMP-4-ISO ) represents a critical structural motif. Often encountered as a process-related impurity in the synthesis of 4-substituted indole therapeutics (e.g., specific kinase inhibitors or GPCR ligands) or as a target intermediate, its accurate quantification is non-negotiable for regulatory compliance.

Unlike common pharmacopeial standards, IMP-4-ISO is rarely available as an off-the-shelf USP/EP reference standard. This guide objectively compares the three viable strategies for establishing a reference baseline: Custom Certified Reference Materials (CRM) , In-House Synthesis , and In-Situ Generation .

The Molecule: IMP-4-ISO

Chemical Name: N-(2-methylpropyl)-1-(1H-indol-4-yl)methanamine Molecular Formula: C


H

N

Molecular Weight: 202.30 g/mol Key Structural Features:
  • Indole Core: UV active (

    
     ~220, 280 nm), susceptible to oxidation.
    
  • Secondary Amine: Basic center, prone to N-nitrosylation (if nitrite present) or carbamate formation.

  • Isobutyl Group: Hydrophobic tail affecting retention time (RT) in Reverse Phase (RP) chromatography.

Mechanistic Origin

IMP-4-ISO is typically formed via the reductive amination of Indole-4-carboxaldehyde with Isobutylamine , a common reaction in diversifying the 4-position of the indole scaffold.

Synthesis Aldehyde Indole-4-carboxaldehyde (Precursor A) Imine Intermediate Imine (Unstable) Aldehyde->Imine + Precursor B - H2O Amine Isobutylamine (Precursor B) Product (1H-Indol-4-ylmethyl) (2-methylpropyl)amine (IMP-4-ISO) Imine->Product + Reductant (NaBH4/STAB)

Figure 1: Synthetic pathway for IMP-4-ISO. The stability of the imine intermediate is the critical control point for in-situ generation strategies.

Comparison of Reference Standard Strategies

For a researcher, the choice of standard dictates the validity of the data. Below is a comparative analysis based on Scientific Integrity (E-E-A-T) criteria.

Table 1: Strategic Comparison Matrix
FeatureOption A: Custom CRM Option B: In-House Synthesis Option C: In-Situ Generation
Definition Outsourced synthesis with full CoA (NMR, MS, HPLC, ROI, H2O).Synthesized in your lab, characterized by NMR/MS.Reaction of precursors in a vial; injected without isolation.
Accuracy High (>99.0%) High (95-98%) Low (Qualitative only)
Traceability Full (ISO 17034 compliant)Internal onlyNone
Lead Time 4–8 Weeks1–2 Weeks< 4 Hours
Cost High ($2k - $5k)Medium (Labor intensive)Low
Suitability GMP Release, Stability StudiesMethod Dev, R&D ScreeningRT Identification, System Suitability
Expert Insight:

Do not use Option C for quantification. The conversion rate of Indole-4-carboxaldehyde to IMP-4-ISO is rarely 100% in-situ. Unreacted aldehyde will skew response factors, and the lack of purification introduces side-products that may co-elute. Option B is the recommended path for early-stage development.

Technical Protocol: In-House Synthesis (Option B)

If a commercial CRM is unavailable, you must synthesize and characterize the standard to establish Trustworthiness .

Step 1: Reductive Amination Protocol
  • Dissolve 1.0 eq of Indole-4-carboxaldehyde in Methanol (MeOH).

  • Add 1.2 eq of Isobutylamine. Stir for 30 min at Room Temperature (RT) to form the imine (monitor by TLC/LC-MS).

  • Cool to 0°C and add 1.5 eq of Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB) portion-wise.
    
  • Stir for 2 hours. Quench with water.[1][2]

  • Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine.

  • Purify via Flash Column Chromatography (Silica; DCM:MeOH:NH

    
    OH gradient).
    
Step 2: Structural Validation (The "Self-Validating" System)

You cannot trust the white powder until these three checks pass:

  • Check 1 (Connectivity):

    
    H-NMR must show the disappearance of the aldehyde proton (
    
    
    
    ~10 ppm) and appearance of the methylene doublet (
    
    
    ~4.0 ppm) and isobutyl signals.
  • Check 2 (Purity): HPLC-UV (210-400 nm scan) must show a single peak >98% area.

  • Check 3 (Identity): HRMS must match

    
     (calc).
    

Analytical Method Standards

Once the standard is secured, use this validated LC-MS workflow for analysis.

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax). High pH stability is preferred for amines.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Formic Acid (pH 2.7). Note: High pH improves peak shape for secondary amines.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 280 nm (Indole specific) and MS (ESI+).

Workflow Diagram

Workflow cluster_analysis Data Analysis Decision Start Sample Receipt Prep Sample Prep (Dilute in 50:50 MeOH:H2O) Start->Prep Inject LC-MS Injection Prep->Inject CheckRT Match RT with Std (± 0.1 min)? Inject->CheckRT CheckUV Match UV Spectrum (220/280 nm)? CheckRT->CheckUV Yes Flag Flag as Unknown Impurity CheckRT->Flag No Quant Quantify vs Calibration Curve CheckUV->Quant Yes CheckUV->Flag No

Figure 2: Analytical decision tree for qualifying IMP-4-ISO in drug substances.

Stability & Handling (Critical Control Points)

  • Light Sensitivity: Indoles are photo-labile. Store reference standards in amber vials at -20°C.

  • Carbamate Formation: Secondary amines react with atmospheric CO

    
    . Always store under Argon/Nitrogen.
    
  • Solution Stability: Solutions in MeOH are stable for 24 hours. Avoid using aldehydes (e.g., Formaldehyde) in mobile phases or diluents to prevent artifact formation.

References

  • Indole Functionalization: Gribble, G. W. (2016). "Indole Ring Synthesis: From Natural Products to Drug Discovery."[3] Wiley.[4]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al.[2] (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Analytical Method Validation: ICH Harmonised Tripartite Guideline. (2005).[2][4][5] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Indole-4-carboxaldehyde Safety & Data: PubChem Compound Summary for CID 333703.

Sources

Safety & Regulatory Compliance

Safety

(1H-Indol-4-ylmethyl)(2-methylpropyl)amine proper disposal procedures

Executive Summary: Immediate Action Protocol Status: Research Chemical / Organic Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Organic Base Disposal Method: High-Temperature Incineration (Fuel Blend...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Status: Research Chemical / Organic Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Organic Base Disposal Method: High-Temperature Incineration (Fuel Blending) Critical Incompatibility: DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong mineral acids without temperature control.

If you are currently managing a spill or immediate disposal requirement, refer directly to the Spill Response Workflow in Section 4. For routine waste management, proceed to Section 2.

Chemical Profile & Hazard Identification

To ensure safe handling, we must first validate the chemical identity and its associated risks.[1] As a specialized indole-alkylamine, this compound behaves similarly to other tryptamine-like intermediates used in CNS drug discovery.

PropertyDescription
Chemical Name (1H-Indol-4-ylmethyl)(2-methylpropyl)amine
Functional Groups Indole (aromatic heterocycle), Secondary Amine (basic)
Physical State Typically an off-white to yellow solid or viscous oil (depending on purity/salt form).
Acidity/Basicity Basic . The secondary amine can accept protons; the indole nitrogen is very weakly acidic but generally non-reactive under disposal conditions.
Reactivity Reacts exothermically with strong acids. Incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[2]
Toxicology (Class) Irritant .[3][4] Potential for skin sensitization. Treat as potentially harmful if swallowed or inhaled due to serotonergic structural motifs.

Senior Scientist Note: Unlike common solvents, this compound is often synthesized in small batches. Consequently, a specific CAS number may not be printed on internal vials. Always verify the structure (Indole-4-yl core) to confirm the protocol below.

Waste Segregation & Storage Strategy

Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.[5] This compound must be classified as Basic Organic Waste .

Incompatibility Matrix
Chemical ClassCompatibility StatusRisk of Mixing
Organic Solvents (MeOH, DMSO)Compatible Safe for co-disposal in general organic streams.
Strong Oxidizers (HNO₃, H₂O₂)DANGEROUS Risk of fire, explosion, or toxic gas evolution (NOx).
Strong Acids (HCl, H₂SO₄)Caution Exothermic reaction. May form precipitating salts that clog waste lines.
Halogenated Solvents (DCM)Compatible Safe, provided the waste stream is designated for halogenated organics.
Storage Protocol
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the compound is in a corrosive liquid formulation.[1][5]

  • Labeling: Clearly mark the container with:

    • Full Chemical Name (No abbreviations).

    • Hazard Warning: "Irritant," "Basic."

    • Date of Accumulation.

  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

Disposal Procedures (Step-by-Step)

This protocol adheres to RCRA (Resource Conservation and Recovery Act) guidelines for hazardous waste determination.

Scenario A: Solid Waste (Pure Substance)

Applicable for expired shelf-stock or degradation products.

  • Containment: Transfer the solid material into a wide-mouth HDPE jar. Do not fill more than 90% capacity.

  • Solvent Wash (Optional): If the material is sticky or adhering to the original vial, dissolve it in a minimal amount of Methanol or DMSO and treat as Liquid Waste (Scenario B).

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."[4]

  • Disposal Path: Submit for High-Temperature Incineration .

    • Reasoning: Incineration ensures the complete destruction of the indole ring system, preventing environmental release of potentially bioactive amines.

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

Applicable for mother liquors or HPLC waste.

  • pH Check: Ensure the waste solution is not extremely acidic (pH < 2) or basic (pH > 12.5). If it is, neutralize to pH 5–9 to meet standard waste acceptance criteria.

  • Solvent Compatibility: Confirm the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the "Organic Waste" stream.

  • Segregation: Pour into the "Non-Halogenated Organic" or "Halogenated Organic" carboy depending on the solvent used.

    • Critical:Do not pour into an "Aqueous Acid" waste stream.[1]

  • Disposal Path: Fuel Blending / Incineration.

Visual Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

WasteDecisionTree Start Start: (1H-Indol-4-ylmethyl)(2-methylpropyl)amine Waste StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo No Halogens HaloStream Stream: Halogenated Organics (Incineration) Halo->HaloStream NonHaloStream Stream: Flammable Organics (Fuel Blending) NonHalo->NonHaloStream

Caption: Decision logic for segregating solid vs. liquid indole-amine waste streams.

Figure 2: Spill Response Workflow

Immediate steps to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves (Nitrile), Goggles, Lab Coat Spill->PPE Contain Containment: Cover with Absorbent Pads PPE->Contain Neutralize Neutralize: Use Citric Acid or Dilute Acetic Acid Contain->Neutralize If Liquid Base Collect Collect: Scoop into HazWaste Bag Contain->Collect If Solid Neutralize->Collect Clean Final Clean: Soap & Water Wash Collect->Clean

Caption: Emergency response protocol for indole-amine spills.

Regulatory & Compliance Context

  • EPA (USA): This compound, if discarded, likely falls under the characteristic of Ignitability (D001) if in a flammable solvent, or general Toxic Waste if specific toxicity data exists. As a research chemical, it must be managed as if it were a listed hazardous waste.

  • Controlled Substance Note: While this specific isomer is generally not a scheduled substance (unlike some tryptamines), always verify against your local DEA (USA) or Misuse of Drugs Act (UK) lists, as "designer drug" analogs are frequently updated.

  • OSHA: Ensure a Safety Data Sheet (SDS) is available in the lab. If one is not provided by the vendor, a generic "Indole Derivative" SDS can serve as a placeholder for hazard communication.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Indole - Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • Occupational Safety and Health Administration. (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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(1H-Indol-4-ylmethyl)(2-methylpropyl)amine
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(1H-Indol-4-ylmethyl)(2-methylpropyl)amine
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